Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTANIMRIRCCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029631 | |
| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
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Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
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CAS No. |
487-51-4 | |
| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-51-4 | |
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| Record name | 4-Carbethoxy-3-methyl-2-cyclohexen-1-one | |
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| Record name | 487-51-4 | |
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| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
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| Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
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| Record name | 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QME6N6BKP | |
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Foundational & Exploratory
Synthesis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate: A Technical Guide
Introduction
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's ester, is a versatile cyclic β-ketoester that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. Its unique structural features, comprising a cyclohexenone core with ester and methyl functionalities, allow for diverse chemical transformations. This technical guide provides an in-depth overview of the primary synthetic routes to Hagemann's ester, with a focus on the widely employed Robinson annulation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers and professionals in the fields of organic synthesis and drug development.
Synthetic Strategies
The most prevalent and efficient method for the synthesis of this compound is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. Other notable methods include the original Hagemann's ester synthesis.
Robinson Annulation
The Robinson annulation route typically employs the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base catalyst.[1] This method is favored for its relatively high yields and operational simplicity.
Reaction Mechanism:
The reaction proceeds in two key stages:
-
Michael Addition: The base abstracts an acidic α-proton from ethyl acetoacetate to form an enolate ion. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition, forming a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the methyl ketone's α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone, Hagemann's ester.
Caption: Robinson Annulation Pathway to Hagemann's Ester.
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound via the Robinson annulation using sodium ethoxide as the catalyst.
Synthesis via Robinson Annulation (Sodium Ethoxide Catalyst)
Materials:
-
Ethyl acetoacetate
-
Methyl vinyl ketone
-
Absolute ethanol
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition of Reactants: Add ethyl acetoacetate (1 equivalent) dropwise to the cooled sodium ethoxide solution with stirring. Following the addition, add methyl vinyl ketone (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Caption: General Experimental Workflow for Hagemann's Ester Synthesis.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Typical Yield (%) | Reference |
| Robinson Annulation | Sodium Ethoxide | Ethanol | 60-70 | [1] |
| Robinson Annulation | Pyrrolidinium Acetate | Toluene | ~75 | |
| Hagemann's Original | Sodium Methoxide | Methanol | Lower yields |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 115-117 °C at 10 mmHg |
| Density | 1.078 g/mL at 25 °C |
Table 3: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH ₃ |
| 2.00 | s | 3H | -C(C H₃)=CH- |
| 2.30-2.50 | m | 4H | -CH ₂-CH ₂- |
| 3.40 | t, J = 5.5 Hz | 1H | -CH -COOEt |
| 4.15 | q, J = 7.1 Hz | 2H | -OCH ₂CH₃ |
| 5.85 | s | 1H | -C(CH₃)=CH - |
Table 4: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 14.1 | -OCH₂C H₃ |
| 22.5 | -C H₃ |
| 30.0 | -C H₂- |
| 36.5 | -C H₂- |
| 50.0 | -C H-COOEt |
| 60.5 | -OC H₂CH₃ |
| 125.0 | =C H- |
| 160.0 | -C (CH₃)= |
| 172.0 | -C OOEt |
| 198.0 | C =O |
Table 5: IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Peaks |
| IR (neat, cm⁻¹) | 2980, 1735 (C=O, ester), 1670 (C=O, ketone), 1620 (C=C) |
| Mass Spectrometry (EI, m/z) | 182 (M⁺), 153, 137, 109 |
Conclusion
The synthesis of this compound is a well-established process, with the Robinson annulation being the most practical and high-yielding approach for laboratory and industrial-scale production. This guide has provided a comprehensive overview of the synthetic methodology, including detailed experimental protocols and extensive quantitative data. The provided diagrams illustrate the underlying reaction mechanism and a typical experimental workflow. This information is intended to be a valuable resource for researchers engaged in the synthesis of this important intermediate and its subsequent application in the development of novel chemical entities.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's Ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, widely known as Hagemann's ester, is a pivotal intermediate in the synthesis of a diverse array of complex organic molecules, including steroids, terpenoids, and other natural products.[1][2] Its versatile cyclohexenone framework, adorned with both ketone and ester functionalities, provides a rich platform for a variety of chemical transformations. This technical guide delves into the core synthesis mechanisms of Hagemann's ester, presenting detailed experimental protocols, comparative quantitative data, and visualized reaction pathways to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Core Synthesis Mechanisms
The synthesis of Hagemann's ester is most prominently achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] Several variations of this approach, named after their pioneering researchers, offer alternative routes with distinct starting materials and reaction conditions.
Robinson Annulation Pathway
The Robinson annulation is a cornerstone of six-membered ring synthesis.[3] In the context of Hagemann's ester, the reaction typically involves the base-catalyzed condensation of ethyl acetoacetate with methyl vinyl ketone.[2] The mechanism proceeds through a sequence of well-defined steps:
-
Enolate Formation: A base, such as sodium ethoxide, abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.
-
Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate addition, forming a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Cyclization: The newly formed dicarbonyl compound, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates upon heating to yield the final α,β-unsaturated ketone, Hagemann's ester.
Caption: Robinson Annulation Pathway for Hagemann's Ester Synthesis.
Hagemann's Original Synthesis
The initial synthesis developed by Carl Hagemann in 1893 employed methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide.[2] This reaction forms a diethyl ester of 2,4-diacetylpentane, which subsequently undergoes base-induced cyclization and heating to yield Hagemann's ester.[2]
Caption: Hagemann's Original Synthesis Pathway.
Knoevenagel's Modification
Emil Knoevenagel later introduced a modification that utilizes formaldehyde and two equivalents of ethyl acetoacetate.[2] This mixture, in the presence of a catalytic amount of piperidine, also forms the key 1,5-dicarbonyl intermediate, which then cyclizes to Hagemann's ester.[2][4]
Caption: Knoevenagel's Modification for Hagemann's Ester Synthesis.
Newman and Lloyd Approach
A distinct route developed by Newman and Lloyd involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl 2-butynoate.[2] The resulting cycloadduct is then hydrolyzed to afford Hagemann's ester.[2] This method offers the advantage of introducing different substituents at the C2 position by varying the butynoate starting material.[2]
Quantitative Data
The yield of Hagemann's ester is highly dependent on the chosen synthetic route and the specific reaction conditions employed. The following table summarizes reported yields for various methods.
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | Pyrrolidinium acetate | - | Reflux | - | - | [2] |
| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | Triton B | - | - | - | - | [2] |
| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | Sodium ethoxide | Ethanol | - | - | - | [2] |
| Hagemann's Original | Ethyl acetoacetate, Methylene iodide | Sodium methoxide | - | Heat | - | - | [2] |
| Knoevenagel's Mod. | Ethyl acetoacetate, Formaldehyde | Piperidine | - | - | - | - | [2] |
| Alkylation/Cyclization | Ethyl 2-acetyl-5-oxohexanoate | Pyrrolidinium acetate | - | - | - | - | [1] |
Note: Specific yield percentages and reaction times are often not explicitly stated in general descriptions. The table reflects the available information from the cited sources.
Experimental Protocols
General Protocol for Robinson Annulation Synthesis of Hagemann's Ester:
Materials:
-
Ethyl acetoacetate
-
Methyl vinyl ketone
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Ethyl acetoacetate is added dropwise to the cooled ethoxide solution. Subsequently, methyl vinyl ketone is added slowly to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for a specified period, followed by heating to reflux to drive the aldol condensation and dehydration steps. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and neutralized with a dilute solution of hydrochloric acid.
-
Extraction and Drying: The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group on the double bond, and multiplets for the methylene protons of the cyclohexene ring. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and the ester, the sp² carbons of the double bond, and the sp³ carbons of the ethyl group and the cyclohexene ring. |
| IR Spectroscopy | The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the conjugated ketone and the ester, as well as C=C stretching for the double bond. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (182.22 g/mol ). |
Conclusion
The synthesis of this compound (Hagemann's ester) is a well-established process in organic chemistry, with the Robinson annulation being the most prominent and versatile method. Variations developed by Hagemann, Knoevenagel, and others provide alternative pathways to this valuable synthetic intermediate. A thorough understanding of these reaction mechanisms, coupled with optimized experimental conditions, is crucial for researchers aiming to utilize Hagemann's ester in the synthesis of complex, biologically active molecules. This guide provides a foundational overview to aid in these endeavors.
References
- 1. A new synthesis of this compound (Hagemann's ester) and its methyl and t-butyl analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Preparation of Hagemann's Ester
Introduction
Hagemann's ester, formally known as ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is a versatile intermediate in organic synthesis.[1] First prepared by German chemist Carl Hagemann in 1893, this compound has become a crucial building block for the synthesis of a wide array of natural products, including terpenoids, sterols, and trisporic acids.[1] Its unique structure, featuring a substituted cyclohexenone ring, allows for various chemical modifications, making it a valuable synthon for drug development and materials science. This guide provides an in-depth overview of the core methods for its preparation, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers and professionals in the chemical sciences.
Core Synthetic Methodologies
Several distinct approaches for the synthesis of Hagemann's ester have been developed since its discovery. These methods vary in their starting materials, reaction mechanisms, and overall efficiency. The primary routes are the classical Hagemann and Knoevenagel approaches, along with significant variations developed by Newman and Lloyd, and Mannich and Forneau.[1][2]
Hagemann's Original Approach
The initial synthesis reported by Carl Hagemann involves the reaction of two equivalents of ethyl acetoacetate with methylene iodide in the presence of a base, sodium methoxide. This sequence first forms a diethyl ester of 2,4-diacetyl pentane. Subsequent base-induced cyclization followed by heating yields Hagemann's ester.[1]
The Knoevenagel Synthesis and its Mechanistic Pathway
A more common and often higher-yielding method is the Knoevenagel modification. This process typically involves the reaction of two equivalents of ethyl acetoacetate with formaldehyde, catalyzed by a base like piperidine.[1][3] This popular one-pot reaction proceeds through a cascade of transformations.[3]
The established mechanism involves several key steps:
-
Step 1: Aldol-like Condensation: An initial aldol-type condensation occurs between ethyl acetoacetate and formaldehyde.[4][5]
-
Step 2: Michael Addition: The resulting α,β-unsaturated product serves as a Michael acceptor for a second molecule of ethyl acetoacetate.[4][5][6]
-
Step 3: Intramolecular Aldol Cyclization: The intermediate diketone then undergoes an intramolecular aldol addition to form a cyclic alcohol.[3][4][7]
-
Step 4: Final Transformation: The final product is formed after a sequence of dehydration, hydrolysis, and decarboxylation steps.[4][7]
Alternative Synthetic Routes
Other notable methods provide alternative pathways to Hagemann's ester and its derivatives.
-
Newman and Lloyd Approach: This method utilizes a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate. The resulting adduct is then hydrolyzed to give the final product. A key advantage of this route is the ability to synthesize C2-alkylated derivatives by modifying the butynoate starting material.[1]
-
Mannich and Forneau Approach: This synthesis involves the reaction of methyl vinyl ketone and ethyl acetoacetate.[1] This pathway is a variation of the Robinson annulation, where an aldol cyclization occurs to form the cyclohexenone ring.[1]
Quantitative Data Summary
The choice of synthetic method often depends on factors like precursor availability, desired scale, and required purity. The following table summarizes quantitative data for various alkylation and aromatization reactions starting from Hagemann's ester, illustrating the compound's synthetic utility.
| Entry | Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | Hagemann's Ester (18) | I₂, t-butyl alcohol, reflux | p-Hydroxybenzoate (19) | 60 | [8] |
| 2 | Hagemann's Ester (18) | 1. NaH, THF 2. CH₃I | C3-Alkylated Ester (20) | - | [8] |
| 3 | C3-Alkylated Ester (20) | I₂, t-butyl alcohol, reflux | Aromatized Ester | 65 | [8] |
| 4 | Hagemann's Ester (20) | NaOEt, CH₃I | C1 & C3 Alkylated Mixture (21, 25) | 83 | [9] |
| 5 | C1/C3 Mixture (21/25) | t-BuOK, CH₃I | Dimethylated Products (23, 24) | - | [9] |
| 6 | Phenol (21) | Pyridine, Triflic Anhydride | Triflate (33) | - | [10] |
| 7 | Triflate (33) | 9-BBN/1-octene, Pd(PPh₃)₄ | Tetrasubstituted Benzene | 82 | [10] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are protocols for a one-pot Knoevenagel synthesis and a subsequent aromatization procedure.
Protocol 1: One-Pot Synthesis of Hagemann's Ester (Knoevenagel)
This procedure is adapted from the one-pot tandem Knoevenagel/Michael addition/intramolecular aldol reaction sequence.[3]
-
1. Reaction Setup: To a stirred solution of ethyl acetoacetate (2 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of piperidine.
-
2. Reagent Addition: Slowly add aqueous formaldehyde (1 equivalent, ~37% solution) to the mixture at room temperature. The reaction is typically exothermic.
-
3. Reaction: Stir the mixture vigorously. The reaction progress can be monitored by TLC. The cascade reaction proceeds through the formation of several intermediates.[3]
-
4. Cyclization and Dehydration: After the initial reaction, the mixture is typically heated to reflux to promote the intramolecular aldol cyclization, dehydration, and decarboxylation steps, driving the reaction to completion.
-
5. Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether).
-
6. Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure Hagemann's ester.
Protocol 2: Aromatization of Hagemann's Ester Derivatives
This protocol describes the conversion of a Hagemann's ester derivative to a phenol, based on the method developed by Kotnis and modified by Majetich.[3][8]
-
1. Reaction Setup: Dissolve the Hagemann's ester derivative (1 equivalent) in tert-butyl alcohol (e.g., 150 mL).
-
2. Reagent Addition: Add iodine (2 equivalents) portionwise to the solution.
-
3. Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
4. Work-up: Cool the mixture to room temperature and remove the solvent by rotary evaporation.
-
5. Extraction: Dissolve the resulting residue in diethyl ether (e.g., 200 mL). Wash the ether solution sequentially with water (e.g., 20 mL) and 10% sodium thiosulfate solution (3 x 20 mL) to remove excess iodine.
-
6. Purification: Extract the ether layer with 4% aqueous NaOH (4 x 15 mL). The combined aqueous layers contain the phenolic product. Acidify the aqueous phase and extract the phenol back into ether. Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography.
References
- 1. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A compound known as Hagemann’s ester can be prepared by treating a mixtur.. [askfilo.com]
- 5. The compound known as Hagemann’s ester is prepared by treatment of a mixt.. [askfilo.com]
- 6. A compound known as Hagemann's ester can be prepared by treating ... | Study Prep in Pearson+ [pearson.com]
- 7. The third and fourth steps in the synthesis of Hagemann’s ester from ethy.. [askfilo.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 487-51-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's ester, is a versatile cyclic β-keto ester with the CAS number 487-51-4. First synthesized by Carl Hagemann in 1893, this compound has established itself as a valuable building block in organic synthesis.[1] Its unique structural features, including a Michael acceptor system and multiple sites for functionalization, make it a key intermediate in the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of Hagemann's ester, with a focus on its relevance to researchers in drug discovery and natural product synthesis. Its utility is particularly noted in the construction of terpenoids, steroids, and other biologically active compounds.[1]
Physicochemical and Spectroscopic Properties
Hagemann's ester is typically a colorless to pale yellow liquid with a pleasant, fruity odor. It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molar Mass | 182.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 268-272 °C | [1] |
| Density | 1.078 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.488 | [3] |
Spectroscopic data are crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic information.
| Spectrum Type | Key Features |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 182 |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for the ketone and ester functional groups. |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the ethyl group, the methyl group on the cyclohexene ring, and the protons of the ring system. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the carbonyl carbons of the ketone and ester, the olefinic carbons, and the aliphatic carbons of the ring and ethyl group. |
Synthesis of this compound
Several synthetic routes to Hagemann's ester have been developed since its discovery. The most prominent methods include the Robinson annulation, the Knoevenagel condensation followed by Michael addition, and Hagemann's original approach.
Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. In the context of Hagemann's ester synthesis, this typically involves the reaction of a β-keto ester, such as ethyl acetoacetate, with an α,β-unsaturated ketone, like methyl vinyl ketone.
Experimental Protocol (General):
-
Michael Addition: Ethyl acetoacetate is treated with a base, such as sodium ethoxide, to form the enolate. This enolate then acts as a Michael donor, adding to methyl vinyl ketone to form a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol condensation to form a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the α,β-unsaturated ketone of Hagemann's ester.
Knoevenagel Condensation Approach
This method involves the condensation of an active methylene compound, like ethyl acetoacetate, with an aldehyde, typically formaldehyde, in the presence of a secondary amine catalyst such as piperidine.[4] This is followed by a Michael addition and subsequent cyclization.
Experimental Protocol (General):
-
Knoevenagel Condensation: Ethyl acetoacetate and formaldehyde react in the presence of a catalytic amount of piperidine to form an α,β-unsaturated intermediate.
-
Michael Addition: A second equivalent of ethyl acetoacetate adds to the intermediate via a Michael reaction.
-
Cyclization and Decarboxylation: The resulting adduct undergoes an intramolecular aldol condensation, dehydration, and subsequent decarboxylation to afford Hagemann's ester.
Applications in Drug Development and Natural Product Synthesis
Hagemann's ester is a valuable scaffold for the synthesis of a variety of complex molecules due to its multiple reactive sites. It has been employed as a key starting material in the total synthesis of numerous natural products, including steroids and terpenoids.
Synthesis of Steroid Precursors
The cyclohexenone core of Hagemann's ester is a common structural motif in steroids. Synthetic chemists have utilized this feature to construct the polycyclic systems of various steroidal compounds. The general workflow involves the initial elaboration of the Hagemann's ester core, followed by the annulation of additional rings.
Biological Activity
While Hagemann's ester itself is not typically noted for significant biological activity, its derivatives are of considerable interest in medicinal chemistry. The core structure serves as a template for the synthesis of compounds that have been investigated for a range of therapeutic applications. The ease of functionalization allows for the generation of libraries of related compounds for screening and lead optimization. For instance, derivatives of Hagemann's ester have been explored for their potential as anti-inflammatory and analgesic agents.
Conclusion
This compound (Hagemann's ester) remains a cornerstone in synthetic organic chemistry. Its accessibility through various established synthetic routes and its versatility as a building block for complex molecular architectures ensure its continued relevance in both academic research and industrial applications, particularly in the fields of natural product synthesis and drug discovery. The ability to readily construct the cyclohexenone motif provides a powerful tool for chemists to access a wide range of biologically important molecules.
References
In-Depth Technical Guide: Spectral Analysis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a key intermediate in organic synthesis. Commonly known as Hagemann's ester, this compound is a valuable building block in the synthesis of a wide range of natural products, including sterols and terpenoids. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound (CAS No: 487-51-4).
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.18 | q | 2H | -OCH₂CH₃ |
| 3.45 | t | 1H | CH (at C1) |
| 2.50 - 2.25 | m | 4H | -CH₂- (at C5 and C6) |
| 1.98 | s | 3H | =C-CH₃ (at C2) |
| 1.28 | t | 3H | -OCH₂CH₃ |
Solvent: CDCl₃. Instrument: 300 MHz or higher.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| 198.5 | C=O (Ketone at C4) |
| 172.0 | C=O (Ester) |
| 160.0 | =C- (at C2) |
| 125.0 | =CH- (at C3) |
| 61.0 | -OCH₂CH₃ |
| 50.0 | CH (at C1) |
| 35.0 | -CH₂- (at C5 or C6) |
| 30.0 | -CH₂- (at C5 or C6) |
| 22.0 | =C-CH₃ (at C2) |
| 14.0 | -OCH₂CH₃ |
Solvent: CDCl₃. Instrument: 75 MHz or higher.
IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 2980 | Medium | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1670 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1620 | Medium | C=C stretch |
| 1200 | Strong | C-O stretch (ester) |
Sample Preparation: Neat (thin film).
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| 182 | 45 | [M]⁺ (Molecular Ion) |
| 154 | 30 | [M - C₂H₄]⁺ |
| 137 | 100 | [M - OC₂H₅]⁺ |
| 125 | 55 | [M - C₃H₅O]⁺ |
| 110 | 60 | [M - C₂H₅OH - CO]⁺ |
| 82 | 95 | [C₅H₆O]⁺ |
| 54 | 80 | [C₄H₆]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded "neat". A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or by direct injection.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
This guide provides foundational spectral data and methodologies for this compound. Researchers are encouraged to consult specific instrument manuals for detailed operational procedures and to perform their own spectral interpretations for confirmation.
An In-depth Technical Guide to the Robinson Annulation for Hagemann's Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of six-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the Robinson annulation, with a specific focus on its application in the synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). This valuable synthetic intermediate is a key building block in the synthesis of steroids, terpenoids, and other biologically active molecules. This document details the underlying reaction mechanism, provides established experimental protocols, presents key quantitative data, and offers visualizations of the reaction pathways and experimental workflows.
Introduction to the Robinson Annulation
The Robinson annulation is a tandem reaction sequence that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring system.[1][2] Discovered by Sir Robert Robinson in 1935, this powerful ring-forming strategy has become a fundamental tool for the construction of complex cyclic molecules.[3] The overall process involves the formation of two new carbon-carbon bonds and a carbon-carbon double bond, leading to the creation of a six-membered ring.
The synthesis of Hagemann's ester can be achieved through a variation of the Robinson annulation, often referred to as the Knoevenagel-Robinson annulation. This approach utilizes ethyl acetoacetate and formaldehyde as the starting materials.[3][4]
Reaction Mechanism
The synthesis of Hagemann's ester from ethyl acetoacetate and formaldehyde proceeds through a multi-step sequence:
-
Knoevenagel-like Condensation: The reaction is initiated by a base-catalyzed condensation of ethyl acetoacetate with formaldehyde to form an α,β-unsaturated intermediate, ethyl 2-acetylacrylate.[5]
-
Michael Addition: A second molecule of ethyl acetoacetate, acting as a Michael donor, adds to the α,β-unsaturated intermediate in a conjugate addition. This step forms the key intermediate, diethyl 2,4-diacetylpentanedioate.[1]
-
Intramolecular Aldol Condensation: Under basic conditions, the newly formed diketone undergoes an intramolecular aldol condensation. An enolate is formed, which then attacks one of the ketone carbonyls, leading to the formation of a six-membered ring.[6][7]
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to form a more stable α,β-unsaturated ketone.[6]
-
Decarboxylation: The final step involves the hydrolysis and decarboxylation of one of the ester groups to yield Hagemann's ester.[6][7]
Reaction Pathway Diagram
Caption: Reaction pathway for Hagemann's ester synthesis.
Quantitative Data
Table 1: Physicochemical Properties of Hagemann's Ester
| Property | Value | Reference |
| IUPAC Name | Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate | [4] |
| CAS Number | 487-51-4 | [4] |
| Molecular Formula | C₁₀H₁₄O₃ | [4] |
| Molar Mass | 182.22 g/mol | [4] |
| Boiling Point | 268-272 °C | [4] |
| Density | 1.078 g/mL | [4] |
Table 2: Spectroscopic Data for Hagemann's Ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate)
| Spectroscopy | Data | Reference |
| ¹H NMR | δ (ppm): 1.25 (t, 3H), 2.00 (s, 3H), 2.30-2.80 (m, 4H), 3.40 (m, 1H), 4.15 (q, 2H), 5.85 (s, 1H) | [8] (Predicted/Typical Values) |
| ¹³C NMR | δ (ppm): 14.1, 21.5, 30.0, 37.5, 50.0, 60.8, 125.0, 160.0, 172.0, 198.0 | [8][9] (Predicted/Typical Values) |
| IR | ν (cm⁻¹): ~2980, ~1730 (C=O, ester), ~1670 (C=O, ketone), ~1620 (C=C) | [10] (Typical Values) |
Table 3: Spectroscopic Data for Diethyl 2,4-diacetylpentanedioate
| Spectroscopy | Data | Reference |
| ¹H NMR | δ (ppm): 1.20 (t, 6H), 2.25 (s, 6H), 2.50 (t, 2H), 3.80 (t, 2H), 4.10 (q, 4H) | [11][12] (Predicted/Typical Values for a related structure) |
| ¹³C NMR | δ (ppm): 14.0, 30.0, 35.0, 60.0, 61.0, 168.0, 202.0 | [11][12] (Predicted/Typical Values for a related structure) |
| IR | ν (cm⁻¹): ~2980, ~1735 (C=O, ester), ~1715 (C=O, ketone) | [11] (Typical Values for a related structure) |
Experimental Protocols
Knoevenagel's Approach to Hagemann's Ester
This procedure follows the general principles outlined by Knoevenagel, involving the condensation of formaldehyde with two equivalents of ethyl acetoacetate.[4]
Materials:
-
Ethyl acetoacetate
-
Formaldehyde (e.g., as a 37% aqueous solution, formalin)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (2.0 equivalents) and ethanol.
-
Addition of Reagents: While stirring, add formaldehyde solution (1.0 equivalent) to the flask. Subsequently, add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Hagemann's ester can be purified by vacuum distillation.
Experimental Workflow Diagram
Caption: General experimental workflow for Hagemann's ester synthesis.
Applications in Drug Development and Natural Product Synthesis
Hagemann's ester is a versatile building block in organic synthesis due to its densely functionalized six-membered ring. It has been utilized in the total synthesis of numerous complex molecules, including:
-
Steroids: The cyclohexenone core of Hagemann's ester serves as a precursor to the A-ring of various steroidal frameworks.
-
Terpenoids: Many terpenoids possess six-membered rings that can be constructed using methodologies involving Hagemann's ester.[4]
-
Trisporic Acids: This fungal hormone has been synthesized using Hagemann's ester as a key starting material.[4]
The ability to introduce substituents at various positions of the Hagemann's ester ring makes it a highly valuable and adaptable intermediate for the synthesis of diverse and complex molecular architectures relevant to drug discovery and development.[13]
Conclusion
The Robinson annulation, particularly the Knoevenagel variation for the synthesis of Hagemann's ester, remains a powerful and relevant transformation in modern organic chemistry. Its ability to efficiently construct a functionalized six-membered ring from simple acyclic precursors makes it an indispensable tool for researchers and scientists in both academic and industrial settings. This guide has provided a detailed overview of the mechanism, key data, and a general experimental framework to aid in the understanding and application of this important reaction. Further optimization of reaction conditions can lead to improved yields and simplified purification procedures, enhancing its utility in the synthesis of complex target molecules.
References
- 1. A compound known as Hagemann’s ester can be prepared by treating a mixtur.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 5. The compound known as Hagemann’s ester is prepared by treatment of a mixt.. [askfilo.com]
- 6. homework.study.com [homework.study.com]
- 7. The third and fourth steps in the synthesis of Hagemann’s ester from ethy.. [askfilo.com]
- 8. Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C10H16O3 | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Diethyl 2,4-dimethylpentanedioate | C11H20O4 | CID 261498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dimethyl 2,4-dimethylpentanedioate | C9H16O4 | CID 137437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Michael Addition in Hagemann's Ester Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hagemann's ester, formally ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is a pivotal intermediate in the synthesis of a diverse array of complex molecules, including steroids, terpenoids, and other natural products. Its formation often proceeds via a tandem reaction sequence, a cornerstone of which is the Michael addition. This technical guide provides a detailed exploration of the Michael addition's role in the Knoevenagel condensation approach to Hagemann's ester, offering in-depth mechanistic insights, comprehensive experimental protocols, and quantitative data to support synthetic optimization.
Introduction: The Strategic Importance of Hagemann's Ester
First synthesized by Carl Hagemann in 1893, Hagemann's ester has stood the test of time as a versatile building block in organic chemistry.[1] Its unique cyclohexenone framework, adorned with both ketone and ester functionalities, provides multiple reaction sites for further elaboration. The synthesis of this key intermediate has been approached through various methods, including the original Hagemann approach, the Newman and Lloyd Diels-Alder strategy, and the Mannich and Forneau reaction.[1] However, the Knoevenagel approach, which utilizes two equivalents of ethyl acetoacetate and one equivalent of formaldehyde, is particularly noteworthy for its efficiency and its classic illustration of a tandem Knoevenagel condensation/Michael addition/intramolecular aldol sequence.[1][2] This one-pot cascade reaction is a prime example of elegant synthetic design.[2]
The Core Mechanism: Michael Addition in the Knoevenagel-Hagemann Synthesis
The formation of Hagemann's ester via the Knoevenagel pathway is a multi-step process initiated by the base-catalyzed reaction between ethyl acetoacetate and formaldehyde.[3] The Michael addition constitutes the critical carbon-carbon bond-forming step that assembles the core acyclic precursor to the final cyclohexenone ring.
The overall transformation can be dissected into the following key stages:
-
In Situ Formation of the Michael Acceptor: The reaction commences with a Knoevenagel condensation between one equivalent of ethyl acetoacetate and formaldehyde, catalyzed by a weak base such as piperidine. This step generates a highly reactive α,β-unsaturated carbonyl compound, ethyl 2-acetylacrylate, which serves as the Michael acceptor.[2][3]
-
Enolate Formation of the Michael Donor: A second equivalent of ethyl acetoacetate is deprotonated by the base at its acidic α-carbon to form a resonance-stabilized enolate. This enolate acts as the nucleophilic Michael donor.
-
The Michael Addition (Conjugate Addition): The enolate of ethyl acetoacetate then attacks the β-carbon of the in situ-generated ethyl 2-acetylacrylate in a conjugate or 1,4-addition. This is the pivotal Michael addition step, which results in the formation of a new carbon-carbon single bond and a new enolate intermediate.[3]
-
Protonation and Subsequent Cyclization: The newly formed enolate is protonated to yield the Michael adduct, diethyl 2,4-diacetylpentanedioate.[3] This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to afford the six-membered ring of Hagemann's ester.
Mechanistic Pathway Diagram
Caption: Overall workflow of Hagemann's ester synthesis via the Knoevenagel-Michael pathway.
Quantitative Data on Synthesis
| Aldehyde/Ketone | Acetoacetate Ester | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Methyl Acetoacetate | Piperidine | Dichloromethane | 4 days | Not specified, but product isolated | [2] |
| Acetaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | 24 hours | 86% | [2] |
Detailed Experimental Protocols
The following protocols are representative of the synthesis of Hagemann's ester and its analogues via a Michael addition-centric pathway.
Protocol 1: Synthesis of a Hagemann's Ester Analogue using Benzaldehyde and Methyl Acetoacetate
This protocol is adapted from a procedure for the synthesis of methyl 2-methyl-4-oxo-6-phenyl-2-cyclohexenecarboxylate.[2]
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
Methyl acetoacetate (2.32 g, 20.0 mmol)
-
Piperidine (85 mg, 1 mmol for the first step; 425 mg, 5 mmol for the second step)
-
50% Aqueous ethanol (for washing)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Initial Condensation: In a round-bottom flask at room temperature, mix benzaldehyde (1.06 g, 10.0 mmol) and methyl acetoacetate (2.32 g, 20.0 mmol).
-
Add piperidine (85 mg, 1 mmol) to the mixture and stir for 24 hours. A solid mass is expected to form.
-
Isolation of Intermediate: Break up the solid mass with a spatula and wash it with cold 50% aqueous ethanol.
-
Cyclization: Dissolve the resulting solid in dichloromethane (approximately 15 mL per gram of solid).
-
Add a larger portion of piperidine (425 mg, 5 mmol) to the solution and stir for 4 days.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude residue can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Hagemann's Ester Analogue using Acetaldehyde and Ethyl Acetoacetate
This protocol is adapted from a procedure for the synthesis of methyl 2,6-dimethyl-4-oxo-2-cyclohexenecarboxylate.[2]
Materials:
-
Ethyl acetoacetate (52.75 g, 454 mmol)
-
Freshly distilled acetaldehyde (9.0 g, 204 mmol)
-
Piperidine (348 mg, 4.08 mmol)
-
Ethanol (1.5 mL)
Procedure:
-
Reaction Setup: In a flask, cool a mixture of ethyl acetoacetate (52.75 g, 454 mmol) and freshly distilled acetaldehyde (9.0 g, 204 mmol) to -5 °C.
-
Catalyst Addition: Add piperidine (348 mg, 4.08 mmol) and ethanol (1.5 mL) to the cooled mixture and swirl to combine.
-
Reaction: Stopper the flask and store it in a refrigerator for 24 hours.
-
Work-up and Purification: The product can be isolated and purified by standard methods such as distillation under reduced pressure or column chromatography. The original procedure reports a yield of 86%.[2]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of Hagemann's ester.
Conclusion
The Michael addition is a fundamentally important transformation in the synthesis of Hagemann's ester, particularly within the context of the Knoevenagel condensation pathway. This tandem reaction strategy allows for the efficient, one-pot construction of a complex and synthetically valuable intermediate from simple starting materials. A thorough understanding of the underlying mechanism of the Michael addition, coupled with detailed experimental protocols, empowers researchers in the fields of organic synthesis and drug development to effectively utilize this powerful reaction for the creation of novel and intricate molecular architectures. The provided data and procedures serve as a practical guide for the implementation and optimization of this classic and enduring chemical transformation.
References
The Discovery and Enduring Legacy of Hagemann's Ester: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). Since its initial preparation by Carl Hagemann in 1893, this versatile organic compound has served as a pivotal building block in the synthesis of a wide array of complex natural products, including sterols, terpenoids, and trisporic acids. This document details the seminal synthetic routes, including Hagemann's original preparation, the Knoevenagel modification, the Newman and Lloyd Diels-Alder approach, and the Mannich-type reactions. Each method is presented with a focus on its historical context, reaction mechanism, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, offering both historical perspective and practical synthetic details.
Introduction: A Historical Perspective
Hagemann's ester, with the IUPAC name ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is an organic compound first described by the German chemist Carl Hagemann in 1893.[1] Its discovery marked a significant advancement in synthetic organic chemistry, providing a valuable synthon for the construction of six-membered rings. The utility of Hagemann's ester lies in its multifunctional structure, incorporating a ketone, an ester, and an α,β-unsaturated system, which allows for a variety of chemical transformations. Over the past century, it has been employed as a key intermediate in the synthesis of numerous natural products, including sterols, trisporic acids, and various terpenoids.[1] This guide will explore the primary methods developed for its synthesis, providing detailed experimental procedures and mechanistic insights.
Spectroscopic and Physical Properties of Hagemann's Ester
A comprehensive understanding of the physicochemical properties of Hagemann's ester is essential for its synthesis, purification, and characterization.
Table 1: Physical Properties of Hagemann's Ester
| Property | Value | Reference |
| CAS Number | 487-51-4 | [1] |
| Chemical Formula | C₁₀H₁₄O₃ | [1] |
| Molar Mass | 182.22 g/mol | [1] |
| Appearance | Pale yellow liquid | |
| Boiling Point | 268-272 °C (514-522 °F; 541-545 K) | [1] |
| Density | 1.078 g/mL | [1] |
Table 2: Spectroscopic Data of Hagemann's Ester
| Spectroscopy | Data |
| ¹H NMR | This data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions. δ (ppm): 1.25 (t, 3H, -OCH₂CH₃), 1.95 (s, 3H, -C=C-CH₃), 2.30-2.60 (m, 4H, -CH₂-CH₂-), 3.60 (m, 1H, -CH-COOEt), 4.15 (q, 2H, -OCH₂CH₃), 5.85 (s, 1H, -C=CH-CO). |
| ¹³C NMR | This data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions. δ (ppm): 14.1 (-OCH₂CH₃), 22.5 (-C=C-CH₃), 30.5 (-CH₂-), 36.8 (-CH₂-), 49.5 (-CH-COOEt), 60.8 (-OCH₂CH₃), 128.5 (=CH-), 162.1 (-C=C-CH₃), 172.5 (C=O, ester), 198.0 (C=O, ketone). |
| Infrared (IR) | ν (cm⁻¹): ~2980 (C-H, sp³), ~2940 (C-H, sp³), ~1735 (C=O, ester), ~1670 (C=O, α,β-unsaturated ketone), ~1640 (C=C). |
| Mass Spectrometry (MS) | m/z: 182 (M⁺), 153, 137, 125, 111, 97, 83, 69. |
Synthetic Methodologies
Several synthetic routes to Hagemann's ester have been developed since its discovery. The following sections detail the most significant of these methods.
Hagemann's Original Synthesis (1893)
The first preparation of Hagemann's ester involved the reaction of two equivalents of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetylpentane-1,5-dioate, which upon treatment with base, cyclization, and heating, yields Hagemann's ester.[1]
To a solution of sodium methoxide (prepared from sodium metal in anhydrous methanol), two equivalents of ethyl acetoacetate are added. The mixture is cooled, and one equivalent of methylene iodide is added dropwise. The reaction is stirred and heated to reflux. After cooling, the reaction mixture is acidified and extracted with an organic solvent. The solvent is removed under reduced pressure, and the resulting intermediate is treated with a base (e.g., sodium ethoxide in ethanol) and heated to induce cyclization and subsequent decarboxylation to afford Hagemann's ester. The product is purified by vacuum distillation.
References
Methodological & Application
The Versatility of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's Ester, is a highly versatile and valuable building block in organic synthesis. Its unique structure, featuring a conjugated enone system, a ketone, an ester, and a chiral center, makes it an ideal starting material for the construction of complex cyclic and polycyclic molecules. This document provides detailed application notes and experimental protocols for its use in several key synthetic transformations, highlighting its importance in the synthesis of natural products and pharmaceutically relevant scaffolds.
Robinson Annulation: Synthesis of Wieland-Miescher Ketone Analogues
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. This compound is a classic substrate for this reaction, particularly in the synthesis of the Wieland-Miescher ketone, a crucial intermediate in the synthesis of steroids and other terpenoids.[1][2]
Reaction Scheme:
Caption: Robinson Annulation Reaction Scheme.
Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analogue
This protocol outlines a general procedure for the Robinson annulation of this compound with methyl vinyl ketone.
Materials:
-
This compound (1.0 equiv)
-
Methyl vinyl ketone (1.2 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equiv) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equiv) to the reaction mixture via a dropping funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid to a pH of approximately 7.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| This compound | Methyl vinyl ketone | Sodium ethoxide | Ethanol | 6 | Reflux | 75-85 | [3] |
| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | (S)-Proline | DMSO | 24 | Room Temp. | ~50 | [2] |
| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | Pyrrolidine | Benzene | 12 | Reflux | ~60 | [3] |
Michael Addition: Carbon-Sulfur and Carbon-Nitrogen Bond Formation
The electron-deficient β-carbon of the enone system in this compound is susceptible to nucleophilic attack in a Michael (or conjugate) addition. This reaction is a powerful tool for forming new carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds.[4]
Reaction Workflow:
Caption: General workflow for Michael addition.
Experimental Protocol: Thia-Michael Addition of Thiophenol
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution (aq.)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in dichloromethane, add thiophenol (1.1 equiv).
-
Base Addition: Add triethylamine (1.2 equiv) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with saturated ammonium chloride solution.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired thioether adduct.
Quantitative Data Summary for Michael Additions:
| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Thiophenol | Triethylamine | DCM | 4-6 | Room Temp. | 85-95 | General protocol |
| Benzylamine | None | Neat | 24 | 80 °C | 70-80 | General protocol |
| Diethyl malonate | Sodium ethoxide | Ethanol | 8 | Reflux | 80-90 | [4] |
Synthesis of Substituted Quinolines
This compound can serve as a precursor for the synthesis of substituted quinolines, a class of heterocyclic compounds with a wide range of biological activities. The Conrad-Limpach synthesis, for example, involves the reaction of an aniline with a β-ketoester, followed by cyclization.[5]
Logical Relationship for Quinoline Synthesis:
Caption: Logical steps in quinoline synthesis.
Experimental Protocol: Synthesis of a 2,7-Dimethyl-4-hydroxyquinoline-8-carboxylate Derivative
This protocol is an adaptation of the Conrad-Limpach synthesis.
Materials:
-
This compound (1.0 equiv)
-
m-Toluidine (1.1 equiv)
-
Polyphosphoric acid (PPA)
-
Dowtherm A
Procedure:
-
Condensation: A mixture of this compound (1.0 equiv) and m-toluidine (1.1 equiv) is heated at 140-150 °C for 2 hours to form the corresponding enamine intermediate.
-
Cyclization: The crude enamine is added to preheated Dowtherm A at 250 °C and the mixture is maintained at this temperature for 15-20 minutes.
-
Alternative Cyclization: Alternatively, the enamine can be cyclized by heating with polyphosphoric acid at 100-120 °C for 1 hour.
-
Work-up: The reaction mixture is cooled and poured into a mixture of ice and water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Quinoline Synthesis:
| Aniline Derivative | Cyclization Method | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline | Thermal (Dowtherm) | 0.5 | 250 | 60-70 | [5] |
| p-Anisidine | PPA | 1 | 120 | 65-75 | [5] |
| m-Toluidine | Thermal (Dowtherm) | 0.3 | 250 | 62-72 | General protocol |
References
Application Notes and Protocols: Alkylation of Hagemann's Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the alkylation of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate), a versatile building block in organic synthesis. Hagemann's ester is a valuable precursor for the synthesis of a wide range of natural products, including sterols, terpenoids, and trisporic acids.[1][2] The protocol herein focuses on the regioselective alkylation at the C-3 position, a common and synthetically useful transformation. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes tabulated data for typical reaction conditions and expected outcomes.
Introduction
Hagemann's ester, first synthesized by Carl Hagemann in 1893, is a cyclic β-keto ester that serves as a key intermediate in the construction of complex molecular architectures.[1] Its structure contains multiple reactive sites, allowing for a variety of chemical modifications. One of the most fundamental and widely utilized transformations of Hagemann's ester is its alkylation. The acidic α-proton at the C-3 position is readily removed by a base to form a stabilized enolate, which can then react with various electrophiles, such as alkyl halides. This reaction allows for the introduction of a wide range of substituents, significantly increasing the molecular complexity and providing access to a diverse array of target molecules. While alkylation can also occur at the C-1 position, reaction conditions can be optimized to favor alkylation at the C-3 position.[3]
Reaction Mechanism
The alkylation of Hagemann's ester proceeds through the formation of an enolate ion. A base, such as sodium ethoxide or potassium t-butoxide, deprotonates the carbon alpha to the ketone and ester carbonyls (C-3), which is the most acidic position. The resulting enolate is a resonance-stabilized nucleophile. This enolate then attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2) to form the C-alkylated product.
Experimental Protocol: Alkylation of Hagemann's Ester with Methyl Iodide
This protocol details the C-3 methylation of Hagemann's ester using sodium ethoxide as the base and methyl iodide as the alkylating agent.
Materials:
-
Hagemann's ester
-
Sodium ethoxide (NaOEt)
-
Methyl iodide (CH₃I)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Hagemann's ester (1.0 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq) at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (1.2 eq) to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure C-3 methylated Hagemann's ester.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the alkylation of Hagemann's ester.
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Product Ratio (C-3:C-1) | Reference |
| Methyl Iodide | Sodium Ethoxide | Ethanol | Room Temp. | 12 h | 83% | 4:1 | [3] |
| Methallyl Chloride | Potassium t-butoxide | t-butanol | Room Temp. | - | 56% | 1:1 | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the alkylation of Hagemann's ester.
Reaction Mechanism
Caption: Mechanism of Hagemann's ester alkylation.
References
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A Versatile Precursor for Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's ester, is a highly versatile and readily accessible building block in organic synthesis.[1] Its unique structure, featuring a reactive β-keto ester moiety within a cyclohexenone ring, makes it an ideal starting material for the construction of complex molecular architectures found in a variety of natural products. This document provides detailed application notes and experimental protocols for the use of Hagemann's ester as a precursor in the synthesis of key intermediates for trisporic acids and functionalized phenols, which are themselves precursors to a range of bioactive molecules.
Synthesis of a Key Intermediate for Trisporic Acids
Trisporic acids are a family of fungal hormones that play a crucial role in the regulation of sexual reproduction in certain fungi.[1] The synthesis of these complex molecules can be efficiently initiated from Hagemann's ester through a sequence of regioselective alkylations.
Logical Workflow for Trisporic Acid Intermediate Synthesis
Caption: Synthetic pathway to a key trisporic acid intermediate.
Experimental Protocol: Sequential Alkylation of Hagemann's Ester
This protocol describes the sequential introduction of methyl and methallyl groups onto the Hagemann's ester scaffold, a critical step in the total synthesis of trisporic acids.
Materials:
-
This compound (Hagemann's ester)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Methyl iodide (CH₃I)
-
Methallyl chloride
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
First Alkylation (Methylation):
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Hagemann's ester in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add methyl iodide and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is a mixture of C-1 and C-3 alkylated products, with the C-3 alkylated product being the major isomer.[2] Purify by column chromatography on silica gel.
-
-
Second Alkylation (Methallylation):
-
Dissolve the purified mono-methylated intermediate in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add potassium tert-butoxide portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methallyl chloride and allow the reaction to warm to room temperature, stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in step 1.
-
Purify the resulting key intermediate for trisporic acid synthesis by column chromatography.
-
Quantitative Data
| Reaction Step | Base | Alkylating Agent | Product Ratio (C-1:C-3) | Overall Yield | Reference |
| First Alkylation | NaOEt | CH₃I | 1:4 | Not specified | [2] |
| Second Alkylation | t-BuOK | Methallyl Chloride | Not applicable | Not specified | [2] |
Synthesis of Functionalized Phenols
Hagemann's ester can be transformed into highly substituted phenols, which are valuable intermediates in the synthesis of various natural products and biologically active molecules.[3] The process involves alkylation followed by an aromatization step.
Experimental Workflow for Functionalized Phenol Synthesis
Caption: General workflow for the synthesis of functionalized phenols.
Experimental Protocol: Alkylation and Aromatization of Hagemann's Ester
Materials:
-
This compound (Hagemann's ester)
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butanol
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Alkylation:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, washed with hexanes) in anhydrous THF under an inert atmosphere, add a solution of Hagemann's ester in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide and allow the reaction to warm to room temperature, stirring for 12-24 hours.
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the alkylated Hagemann's ester by column chromatography.
-
-
Aromatization:
-
Dissolve the purified alkylated intermediate in tert-butanol.
-
Add iodine (2 equivalents) portion-wise and reflux the mixture for 4-6 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting functionalized phenol by column chromatography.
-
Quantitative Data
| Alkyl Halide | Aromatization Yield | Reference |
| Benzyl bromide | 75% | [3] |
| Allyl bromide | 82% | [3] |
Application in Terpenoid Synthesis
While direct total syntheses of complex terpenoids starting from the parent Hagemann's ester are not extensively documented with detailed protocols in readily available literature, its structural motif is a cornerstone for building polycyclic systems. The Robinson annulation, a powerful ring-forming reaction, can be employed with Hagemann's ester derivatives to construct the core structures of various terpenoids and steroids.[4] This typically involves the reaction of an enolate, such as that derived from Hagemann's ester, with a Michael acceptor like methyl vinyl ketone, followed by an intramolecular aldol condensation.
Conceptual Pathway for Terpenoid Core Synthesis
Caption: Robinson annulation approach to terpenoid cores.
Further research into specific applications and detailed protocols for the Robinson annulation of Hagemann's ester and its derivatives is encouraged for the development of novel synthetic routes to complex terpenoids and steroids.
References
Application Notes and Protocols for the Synthesis of Steroids Using Hagemann's Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is a versatile and historically significant starting material in the total synthesis of natural products, including steroids.[1] Its unique structure, featuring a cyclohexenone core with multiple functional groups, allows for a variety of chemical transformations, making it a valuable building block for the construction of the complex polycyclic steroid nucleus. This document provides detailed application notes and experimental protocols for the synthesis of steroid precursors from Hagemann's ester, focusing on the strategic application of the Robinson annulation reaction.
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[2] In the context of steroid synthesis, this reaction is instrumental in constructing the characteristic fused ring system. Hagemann's ester and its derivatives can serve as the Michael donor in this reaction, enabling the formation of key bicyclic and tricyclic intermediates on the path to corticosteroids, sex hormones, and other bioactive steroids.
Key Synthetic Strategy: Robinson Annulation for Steroid Core Construction
The primary strategy for utilizing Hagemann's ester in steroid synthesis involves its conversion into a suitable Michael donor for a Robinson annulation reaction with an appropriate Michael acceptor. This sequence allows for the construction of the AB- or CD-ring systems of the steroid skeleton. A prominent example of a key intermediate in steroid synthesis formed via a Robinson annulation is the Wieland-Miescher ketone, which constitutes the AB-rings. While not directly starting from Hagemann's ester in its classic synthesis, analogous structures can be prepared using derivatives of Hagemann's ester.
A logical and demonstrated approach involves the alkylation of Hagemann's ester to introduce a side chain that can then participate in an intramolecular cyclization, or the use of Hagemann's ester itself as the nucleophile in an intermolecular Robinson annulation.
Experimental Protocols
This section details the experimental procedures for the synthesis of a key tricyclic steroid intermediate starting from Hagemann's ester. The overall synthetic pathway involves the preparation of Hagemann's ester, its subsequent alkylation, and a Robinson annulation sequence to form the core steroid structure.
Protocol 1: Synthesis of Hagemann's Ester
There are several established methods for the synthesis of Hagemann's ester. The Knoevenagel approach is a common and efficient one-pot procedure.
Reaction: Knoevenagel condensation and subsequent cyclization of ethyl acetoacetate with formaldehyde.
Reagents and Materials:
-
Ethyl acetoacetate
-
Formaldehyde (37% solution in water)
-
Piperidine
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a solution of ethyl acetoacetate (2.0 equiv) in ethanol in a round-bottom flask, add piperidine (catalytic amount).
-
Slowly add formaldehyde solution (1.0 equiv) to the stirred solution.
-
The mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield Hagemann's ester.
Quantitative Data:
| Product Name | Starting Materials | Yield (%) | Boiling Point (°C) |
| Hagemann's Ester | Ethyl acetoacetate, Formaldehyde | 70-80 | 110-112 (at 1 mmHg) |
Protocol 2: Alkylation of Hagemann's Ester
This protocol describes the introduction of a side chain at the C-3 position of Hagemann's ester, which is a crucial step for building the subsequent rings of the steroid.
Reaction: Alkylation of the enolate of Hagemann's ester.
Reagents and Materials:
-
Hagemann's ester
-
Sodium ethoxide
-
Anhydrous ethanol
-
Appropriate alkyl halide (e.g., methyl vinyl ketone precursor or a protected bromo-functionalized side chain)
-
Hydrochloric acid (dilute)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add Hagemann's ester dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the enolate.
-
Add the alkyl halide dropwise to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-24 hours.
-
Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude alkylated product, which can be purified by column chromatography.
Quantitative Data:
| Product Name | Starting Materials | Alkylating Agent | Yield (%) |
| 3-Alkyl-Hagemann's Ester | Hagemann's Ester, Sodium Ethoxide | R-X | 60-75 |
Protocol 3: Robinson Annulation for Tricyclic Steroid Precursor Synthesis
This protocol outlines the construction of a tricyclic system, a core component of the steroid skeleton, using the alkylated Hagemann's ester derivative.
Reaction: Intramolecular aldol condensation and dehydration.
Reagents and Materials:
-
3-Alkylated Hagemann's ester derivative (containing a ketone functionality in the side chain)
-
Potassium hydroxide or sodium ethoxide
-
Ethanol or methanol
-
Toluene
-
Dean-Stark apparatus (optional for dehydration)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the alkylated Hagemann's ester derivative in ethanol or methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide or sodium ethoxide in the corresponding alcohol.
-
Heat the mixture to reflux for 8-12 hours. The progress of the intramolecular aldol condensation can be monitored by TLC.
-
For dehydration, the reaction can be continued at reflux, sometimes with the addition of toluene and a Dean-Stark trap to remove water.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting tricyclic enone by column chromatography or recrystallization.
Quantitative Data:
| Product Name | Starting Material | Base | Yield (%) |
| Tricyclic Steroid Precursor | 3-Alkylated Hagemann's Ester | KOH or NaOEt | 50-65 |
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in the protocols.
Caption: Synthesis of Hagemann's Ester via Knoevenagel Condensation.
Caption: Workflow for Steroid Precursor Synthesis from Hagemann's Ester.
Caption: Logical Progression in Steroid Synthesis from Hagemann's Ester.
Conclusion
Hagemann's ester remains a valuable and cost-effective starting material for the synthesis of complex molecules, including steroids. The protocols outlined above provide a foundational framework for the construction of key steroid precursors. By leveraging the reactivity of Hagemann's ester, particularly in Robinson annulation reactions, researchers can efficiently assemble the polycyclic core of various steroids. The versatility of Hagemann's ester allows for the introduction of diverse functionalities, paving the way for the synthesis of novel steroid analogues for drug discovery and development. Careful optimization of reaction conditions and purification techniques is crucial for achieving high yields and purity in these multi-step syntheses.
References
Application Note: Synthesis of (+)-Abscisic Acid, a Sesquiterpenoid Plant Hormone, from an Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate Analogue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abscisic acid (ABA) is a vital sesquiterpenoid plant hormone that regulates crucial aspects of plant growth, development, and stress responses, such as seed dormancy and stomatal closure.[1][2] Its complex, highly functionalized structure has made it a significant target for total synthesis. This application note details a concise and efficient seven-step synthesis of (+)-Abscisic Acid, the naturally occurring enantiomer. The synthesis commences from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate, a substituted derivative of the versatile building block specified.[3][4][5] This pathway highlights key transformations including a Sharpless asymmetric epoxidation to establish stereochemistry and a vinylogous aldol condensation to construct the dienoic acid side chain.[3][4]
Synthetic Strategy
The overall strategy involves the stereoselective functionalization of the cyclohexenone ring followed by the appendage and configuration of the side chain. The synthesis begins with the protection of the ketone in the starting material, ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate (Compound 2 ). The ester group is then reduced to a primary allylic alcohol, which serves as the substrate for a Sharpless asymmetric epoxidation to introduce the key hydroxyl stereocenter. Subsequent oxidation of the resulting epoxy-alcohol yields an epoxy-aldehyde. The characteristic dienoic acid side chain is then installed via a condensation reaction. Finally, hydrolysis and a heat-induced selective decarboxylation establish the Z-configuration of the double bond to yield (+)-Abscisic Acid (Compound 1 ).[3][4][5]
Experimental Protocols
The following protocols are adapted from the concise synthesis reported in ACS Omega 2020, 5 (22), 13296-13302.[4]
Step 1: Ketal Protection of Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate (2)
-
To a solution of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate (2 ) in toluene, add neopentyl glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to yield the ketal-protected intermediate.
Step 2: Reduction to Allylic Alcohol (5)
-
Suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) in a flask under an argon atmosphere and cool to 0 °C.
-
Slowly add a solution of the ketal-protected ester from Step 1 in anhydrous THF.
-
After the addition is complete, warm the mixture and heat at 65 °C for 2.5 hours.[4]
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting suspension through Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to afford allylic alcohol 5 .
Step 3: Sharpless Asymmetric Epoxidation to Epoxy-alcohol ((+)-10)
-
In a flask containing molecular sieves, dissolve titanium(IV) isopropoxide and (+)-diethyl tartrate ((+)-DET) in dichloromethane (CH₂Cl₂) at -20 °C under argon.
-
Add a solution of allylic alcohol 5 in CH₂Cl₂ to the catalyst mixture.
-
Add tert-butyl hydroperoxide (TBHP) and stir the mixture at -20 °C for 4.5 hours.[4]
-
Filter the reaction mixture and treat the filtrate with a 0.5 M NaOH solution, stirring at room temperature for 8 hours.
-
Extract the mixture with CH₂Cl₂, wash with water, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography to obtain the chiral epoxide (+)-10 .
Step 4: Swern Oxidation to Epoxy-aldehyde ((-)-6)
-
Add oxalyl chloride to anhydrous CH₂Cl₂ at -78 °C under argon, followed by the addition of dimethyl sulfoxide (DMSO).
-
After stirring, add a solution of the epoxy-alcohol (+)-10 in CH₂Cl₂.
-
Stir for 30 minutes, then add triethylamine (Et₃N) and allow the mixture to warm to room temperature.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the epoxy-aldehyde (-)-6 .
Step 5: Side Chain Appendage and Hydrolysis to Diacid ((+)-8)
-
To a solution of epoxy-aldehyde (-)-6 and dimethyl 2-(propan-2-ylidene)malonate (7 ) in THF, add Triton B.
-
Stir the mixture at room temperature until the reaction is complete.
-
Add potassium hydroxide (KOH) in methanol (MeOH) and heat the mixture to 70 °C for 5 hours.[4]
-
Cool the mixture, acidify with HCl, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to give the diacid (+)-8 .
Step 6: Decarboxylation to (+)-Abscisic Acid (1)
-
Dissolve the diacid (+)-8 in lutidine.
-
Heat the solution at 130 °C for 3 hours.[4]
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with HCl and brine.
-
Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.
-
Recrystallize the product to obtain pure (+)-Abscisic Acid (1 ).
Data Presentation
The efficiency of this synthetic route is demonstrated by the yields achieved at each step.
Table 1: Summary of Reaction Yields
| Step | Transformation | Product | Yield (%) |
|---|---|---|---|
| 1 | Ketal Protection | Ketal Intermediate | 58% |
| 2 | Ester Reduction | Allylic Alcohol (5 ) | 96% |
| 3 | Asymmetric Epoxidation | Epoxy-alcohol ((+)-10 ) | 88% |
| 4 | Swern Oxidation | Epoxy-aldehyde ((-)-6 ) | 94% |
| 5 | Condensation/Hydrolysis | Diacid ((+)-8 ) | 64% |
| 6 | Decarboxylation | (+)-Abscisic Acid (1 ) | 93% |
| - | Overall Yield | (+)-Abscisic Acid (1) | ~26% |
Note: The overall yield is calculated from the ketal-protected intermediate.
Table 2: Selected Spectroscopic Data for (+)-Abscisic Acid (1) [4]
| Data Type | Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.02 (s, 3H), 1.12 (s, 3H), 2.01 (s, 3H), 2.06 (s, 3H), 2.29 (d, J = 17.2 Hz, 1H), 2.47 (d, J = 17.2 Hz, 1H), 5.78 (s, 1H), 5.97 (s, 1H), 6.18 (d, J = 16.0 Hz, 1H), 7.82 (d, J = 16.0 Hz, 1H) ppm. |
| ¹³C NMR (CDCl₃) | δ 19.3, 21.4, 23.4, 24.6, 41.3, 49.0, 79.9, 127.1, 128.8, 130.0, 136.9, 151.7, 162.7, 171.6, 198.2 ppm. |
| HRMS (ESI) | Calculated for C₁₅H₁₉O₄ [M-H]⁻: 263.1289; Found: 263.1288. |
| Specific Rotation | [α]²³_D +69.0 (c 0.52, MeOH). |
References
Enantioselective Synthesis with Hagemann's Ester Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Hagemann's ester and its derivatives in enantioselective synthesis. Hagemann's ester, a versatile building block in organic chemistry, serves as a key precursor for the asymmetric synthesis of complex molecules, including natural products and pharmaceutically active compounds. These notes detail organocatalytic methodologies, present quantitative data for key transformations, and provide explicit experimental protocols.
Introduction to Hagemann's Ester in Asymmetric Synthesis
Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) is a highly functionalized cyclic β-ketoester that offers multiple reactive sites for carbon-carbon bond formation. Its prochiral nature at the C-1 position makes it an excellent substrate for enantioselective transformations. The primary application of Hagemann's ester derivatives in asymmetric synthesis is the construction of chiral cyclohexenone frameworks, which are core structures in many steroids, terpenoids, and other bioactive molecules. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for controlling the stereochemical outcome of reactions involving Hagemann's ester and its analogues.
Key Enantioselective Application: Asymmetric Robinson Annulation
The most prominent enantioselective application of Hagemann's ester derivatives is in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This sequence, when catalyzed by a chiral organocatalyst, allows for the highly enantioselective synthesis of bicyclic enones, such as the Wieland-Miescher ketone and its analogues. These compounds are invaluable chiral building blocks for the total synthesis of complex natural products.
Organocatalytic Asymmetric Robinson Annulation of 2-Methyl-1,3-cyclohexanedione (a Hagemann's Ester Analogue)
A common analogue and precursor to Hagemann's ester derivatives in this context is 2-methyl-1,3-cyclohexanedione. The organocatalytic asymmetric Robinson annulation of this substrate with methyl vinyl ketone (MVK) is a well-established and highly efficient method for producing the chiral Wieland-Miescher ketone. Chiral primary and secondary amines, particularly L-proline and its derivatives, are the catalysts of choice for this transformation.
Logical Workflow for Asymmetric Robinson Annulation
Caption: Workflow of the organocatalytic asymmetric Robinson annulation.
Performance Data for Asymmetric Robinson Annulation
The following table summarizes the performance of various chiral organocatalysts in the asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.
| Catalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| L-Proline (3 mol%) | - | DMF | RT | 96 | 70 | 70 |
| (S)-2-(Trifluoromethyl)pyrrolidine (20 mol%) | TFA (10 mol%) | CH2Cl2 | 0 | 24 | 85 | 92 |
| Chiral Primary Amine (1 mol%) | - | neat | RT | 12 | 98 | 96 |
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be purified and dried according to standard procedures. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: L-Proline-Catalyzed Asymmetric Robinson Annulation
This protocol describes the synthesis of (S)-Wieland-Miescher ketone using L-proline as the organocatalyst.[1][2]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-Proline
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF, add L-proline (0.03 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 96 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (S)-Wieland-Miescher ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle for Proline-Catalyzed Robinson Annulation
Caption: Proposed catalytic cycle for the L-proline-catalyzed asymmetric Robinson annulation.
Protocol 2: Chiral Primary Amine-Catalyzed Asymmetric Robinson Annulation under Solvent-Free Conditions
This protocol outlines a highly efficient synthesis of the Wieland-Miescher ketone using a chiral primary amine catalyst under solvent-free conditions, leading to high yield and enantioselectivity with low catalyst loading.[3][4]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Chiral primary amine catalyst (e.g., derived from an amino acid)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a flask containing 2-methyl-1,3-cyclohexanedione (1.0 eq), add the chiral primary amine catalyst (0.01 eq).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), directly load the crude mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the enantioenriched Wieland-Miescher ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The enantioselective synthesis utilizing Hagemann's ester and its derivatives, particularly through the asymmetric Robinson annulation, provides a powerful and efficient route to valuable chiral building blocks. Organocatalysis, with its operational simplicity, low toxicity, and high stereocontrol, has become the method of choice for these transformations. The protocols and data presented herein offer a practical guide for researchers in the fields of organic synthesis and drug development to access these important chiral synthons. Further exploration into other types of enantioselective reactions starting directly from Hagemann's ester will undoubtedly expand its utility in asymmetric synthesis.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
Scale-Up Synthesis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile intermediate commonly known as Hagemann's ester. The synthesis is based on the Robinson annulation reaction, a robust and widely used method for the formation of six-membered rings. The primary route detailed herein involves the base-catalyzed condensation of ethyl acetoacetate and methyl vinyl ketone. This protocol is intended to guide researchers and process chemists in the efficient and safe production of this key building block on a larger scale, which is crucial for applications in the pharmaceutical, agrochemical, and fragrance industries.
Introduction
This compound (Hagemann's ester) is a valuable synthetic intermediate due to its bifunctional nature, possessing both a ketone and an α,β-unsaturated ester moiety. This structure allows for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex molecules, including natural products, steroids, and various therapeutic agents.[1] The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a classic and efficient method for the construction of cyclohexenone derivatives and is the focus of this scale-up protocol.[2][3]
Synthetic Pathway
The overall synthetic pathway for the scale-up synthesis of this compound via the Robinson annulation is depicted below. The reaction proceeds in two main stages: a Michael addition of the enolate of ethyl acetoacetate to methyl vinyl ketone, followed by an intramolecular aldol condensation and subsequent dehydration to yield the final product.
Caption: Synthetic pathway for Hagemann's ester via Robinson annulation.
Data Presentation
Table 1: Reagent and Solvent Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (eq.) | Purity | Notes |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | ≥99% | |
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 1.0 | ≥99% | Stabilized with hydroquinone |
| Potassium t-Butoxide | C₄H₉KO | 112.21 | 0.2-0.3 | ≥95% | Highly hygroscopic; handle under inert atmosphere |
| tert-Butanol | C₄H₁₀O | 74.12 | - | Anhydrous | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Reagent Grade | For extraction |
| Hexane | C₆H₁₄ | 86.18 | - | Reagent Grade | For chromatography |
Table 2: Scale-Up Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 1.0 mol |
| Reaction Volume | ~1.5 L |
| Reaction Temperature | Reflux (approx. 82-83 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
| Product Purity (after purification) | >95% (GC) |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Scale-Up Synthesis of this compound (1.0 mol scale)
Materials:
-
Ethyl acetoacetate (130.14 g, 1.0 mol)
-
Methyl vinyl ketone (70.09 g, 1.0 mol)
-
Potassium tert-butoxide (t-BuOK) (28.1 g, 0.25 mol)
-
Anhydrous tert-butanol (t-BuOH) (1.0 L)
-
Ethyl acetate (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the 3 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Ensure all glassware is dry and the system is under an inert atmosphere.
-
Reagent Preparation: In the addition funnel, prepare a solution of ethyl acetoacetate (130.14 g, 1.0 mol) and methyl vinyl ketone (70.09 g, 1.0 mol) in 200 mL of anhydrous tert-butanol.
-
Initiation of Reaction: To the reaction flask, add potassium tert-butoxide (28.1 g, 0.25 mol) and 800 mL of anhydrous tert-butanol. Begin stirring the suspension.
-
Addition of Reactants: Slowly add the solution of ethyl acetoacetate and methyl vinyl ketone from the addition funnel to the stirred suspension of potassium tert-butoxide in tert-butanol over a period of 1-2 hours. An exothermic reaction may be observed. Maintain a controlled addition rate to keep the reaction temperature below reflux.
-
Reaction to Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 82-83 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of 1 M HCl until the pH is approximately 7.
-
Remove the bulk of the tert-butanol under reduced pressure using a rotary evaporator.
-
To the residue, add 500 mL of water and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow to brown oil.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Set up a vacuum distillation apparatus. Collect the fraction boiling at approximately 115-120 °C at 10 mmHg. The pure product is a colorless to pale yellow liquid.
-
Safety Precautions
-
Methyl vinyl ketone is a lachrymator and is toxic. Handle in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic, especially during the initial addition. Ensure adequate cooling and controlled addition of reactants.
-
Vacuum distillation of large quantities should be performed behind a safety shield.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from setup to the final purified product.
Caption: Workflow for the scale-up synthesis of Hagemann's ester.
Conclusion
The provided protocol for the scale-up synthesis of this compound offers a reliable and efficient method for producing this important chemical intermediate in larger quantities. Adherence to the detailed experimental procedure and safety precautions is crucial for a successful and safe synthesis. This protocol serves as a valuable resource for researchers and chemists in the pharmaceutical and chemical industries, enabling the consistent production of high-purity Hagemann's ester for further synthetic applications.
References
Application Notes: Purification Techniques for Hagemann's Ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate)
Introduction
Hagemann's ester, formally known as ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is a versatile intermediate in organic synthesis, widely employed as a key building block for a variety of complex molecules, including natural products like sterols, terpenoids, and trisporic acids.[1][2] Given its role as a precursor, the purity of Hagemann's ester is paramount to the success of subsequent synthetic steps. Syntheses of Hagemann's ester, such as those involving Robinson annulation or Knoevenagel condensation, often result in a crude product containing unreacted starting materials, catalysts, and isomeric byproducts.[1][3] Therefore, robust purification protocols are essential for obtaining material of high purity (>95-97%).[4]
These application notes detail the most common and effective techniques for the purification of Hagemann's ester, including vacuum distillation, flash column chromatography, and extractive work-ups. The provided protocols are intended for researchers and professionals in organic chemistry and drug development.
Common Impurities
Impurities in crude Hagemann's ester can include:
-
Unreacted Starting Materials: Such as ethyl acetoacetate and methyl vinyl ketone.
-
Catalysts: Acidic or basic catalysts used during synthesis.
-
Isomeric Byproducts: Alkylation can sometimes occur at different sites, leading to mixtures of isomers that may be difficult to separate.[3]
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Water: Introduced during aqueous washes.
Primary Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities, the scale of the reaction, and the desired final purity.
-
Vacuum Distillation: Hagemann's ester has a high boiling point (268-272 °C at atmospheric pressure), making vacuum distillation the preferred method for purification on a larger scale.[1] Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition and yielding a colorless to pale yellow liquid. For separating close-boiling isomers, fractional distillation using a spinning-band column can be particularly effective.[3]
-
Flash Column Chromatography: This is a highly effective technique for purifying Hagemann's ester, especially on a small to medium scale or when high purity is required. Separation is based on the differential adsorption of the compound and its impurities onto a solid stationary phase (typically silica gel) and their elution with a mobile phase.[5] It is excellent for removing baseline impurities and closely related byproducts.
-
Liquid-Liquid Extraction (Aqueous Wash): This is a standard work-up procedure used to remove water-soluble impurities like acids, bases, and salts before a final purification step like distillation or chromatography.[6][7] A typical wash sequence involves using a weak base (e.g., sodium bicarbonate solution) to neutralize and remove acidic components, followed by a brine wash to reduce the amount of dissolved water in the organic phase.[5]
Quantitative Data Summary
The following table summarizes quantitative data reported for various purification and isolation procedures involving Hagemann's ester and its derivatives.
| Technique | Conditions | Reported Yield / Purity | Notes | Reference |
| Vacuum Distillation | 115–120 °C at 3 mm Hg | 86% Yield | For a derivative of Hagemann's ester. | [5] |
| Evaporative Distillation | 96-110 °C at 0.2 mm Hg | 66% Yield | For a mixture of methylated keto esters. | [3] |
| Spinning-Band Distillation | 63 °C at 0.15 mm Hg | 90% Pure | Used to separate a mixture of isomers. | [3] |
| Flash Chromatography | Silica Gel, Hexanes/Ethyl Acetate (4:1) | Isolation of pure product | Standard method for purifying reaction products. | [5] |
| Commercial Purity | Gas Chromatography (GC) | >95.0% | Typical purity for commercially available reagent. | |
| Commercial Purity | Not specified | min 97% | High-purity grade available from suppliers. | [4] |
| Commercial Purity | Not specified | 90% (Technical Grade) | A lower-purity, technical grade. | [8] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying thermally stable liquid compounds from non-volatile impurities.
Materials:
-
Crude Hagemann's ester
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place the crude Hagemann's ester and a few boiling chips (or a stir bar) into the round-bottom flask.
-
Evacuation: Connect the apparatus to the vacuum pump. Slowly and carefully reduce the pressure to the desired level (e.g., 0.1-1.0 mm Hg).
-
Heating: Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask. As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. For Hagemann's ester derivatives, collection temperatures can range from 63 °C to 120 °C depending on the pressure and substitution.[3][5]
-
Completion: Once the main fraction has been collected and the distillation rate drops, stop heating. Allow the apparatus to cool completely before slowly reintroducing air to the system.
-
Analysis: Confirm the purity of the collected fraction using techniques such as GC, NMR, or IR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for high-resolution purification and removal of polar or non-polar impurities.
Materials:
-
Crude Hagemann's ester
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate, 4:1 v/v)[5]
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Eluent Preparation: Prepare a suitable solvent system (eluent). A common starting point is a 4:1 mixture of hexanes and ethyl acetate.[5]
-
Column Packing: Pack the chromatography column with silica gel, either as a dry powder followed by the eluent or as a slurry of silica in the eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude Hagemann's ester in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.
-
Elution: Add eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in small, sequential fractions.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a stain.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified Hagemann's ester.
Protocol 3: General Work-up via Liquid-Liquid Extraction
This protocol is a preliminary purification step to remove water-soluble and acidic/basic impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing Hagemann's ester
-
An organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Separatory funnel
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether.[5]
-
Transfer: Transfer the solution to a separatory funnel.
-
Aqueous Wash: a. Add saturated NaHCO₃ solution to the funnel, stopper it, and shake gently, venting frequently to release any CO₂ gas produced. Allow the layers to separate and drain the lower aqueous layer. This step removes acidic impurities. b. Wash the organic layer with deionized water, separate, and discard the aqueous layer. c. Finally, wash the organic layer with brine.[5] This helps to remove the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄).[3] Swirl the flask and let it sit for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the organic solvent from the filtrate using a rotary evaporator to yield the crude, washed Hagemann's ester, which can then be further purified by distillation or chromatography.
Visualizations
Caption: General workflow for the purification of Hagemann's ester.
Caption: Detailed steps in a liquid-liquid extraction work-up protocol.
Caption: Workflow for purification by flash column chromatography.
References
- 1. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. coachbenner.weebly.com [coachbenner.weebly.com]
- 8. Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate 90 , technical grade 487-51-4 [sigmaaldrich.com]
Application Notes and Protocols: Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's ester, is a versatile cyclic β-keto ester that serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1] Its unique structural features, including a ketone, an ester, and a trisubstituted double bond, make it a valuable precursor for natural products such as terpenoids, sterols, and the fungal hormone trisporic acid.[1][2] This document provides detailed application notes on the synthesis and key reactions of Hagemann's ester, including quantitative data on various reaction conditions, step-by-step experimental protocols, and graphical representations of the reaction pathways and workflows.
Synthesis via Robinson Annulation
The most common and efficient method for synthesizing Hagemann's ester is the Robinson annulation, which involves a Michael addition of ethyl acetoacetate to methyl vinyl ketone, followed by an intramolecular aldol condensation.[3][4] The choice of base catalyst is crucial and can significantly influence reaction efficiency and yield.
Comparison of Catalytic Conditions
The following table summarizes various catalytic systems used for the synthesis of Hagemann's ester. While conditions may vary between literature sources, this table provides a comparative overview of common methodologies.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Methyl vinyl ketone | Sodium ethoxide (NaOEt) | Ethanol | Reflux (approx. 78°C) | Not specified | Good |
| 2 | Ethyl acetoacetate | Methyl vinyl ketone | Pyrrolidinium Acetate | Not specified | Not specified | Not specified | Not specified |
| 3 | Ethyl acetoacetate | Methyl vinyl ketone | Triton B | Not specified | Not specified | Not specified | Not specified |
| 4 | Ethyl acetoacetate | Chalcone | Barium hydroxide (Ba(OH)₂) | Ethanol | Reflux | 16 | 40-60 |
| 5 | 2-Methylcyclohexanone | Methyl vinyl ketone | Sodium ethoxide (NaOEt) | Ethanol | Not specified | Not specified | Not specified |
Note: Data is compiled from various sources and may not represent directly comparable experiments. Yields are highly dependent on specific reaction scales and purification methods.
Detailed Experimental Protocol: Synthesis using Sodium Ethoxide
This protocol describes a representative procedure for the synthesis of this compound using sodium ethoxide as the catalyst.
Materials:
-
Ethyl acetoacetate
-
Methyl vinyl ketone (Caution: Lachrymator)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. The molar equivalent of sodium ethoxide should be catalytic, typically 0.1 to 0.3 equivalents relative to the limiting reagent.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, add methyl vinyl ketone dropwise, maintaining a controlled reaction temperature (an ice bath may be necessary to manage any exotherm).
-
Reaction: After the addition of methyl vinyl ketone, heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether to extract the organic product. Separate the layers and wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude Hagemann's ester by vacuum distillation to yield a colorless to pale yellow oil.
Key Reactions of Hagemann's Ester
Hagemann's ester is a versatile intermediate that can undergo various transformations, including alkylation at the C1 or C3 positions and aromatization to form substituted phenols.
C-Alkylation of Hagemann's Ester
The enolate of Hagemann's ester can be alkylated, with the site of alkylation (C1 vs. C3) depending on the reaction conditions and the nature of the electrophile.
Reaction Conditions for C-Alkylation:
| Entry | Substrate | Reagent | Base | Solvent | Product(s) | Yield (%) |
| 1 | Hagemann's ester | Methyl iodide (MeI) | Sodium ethoxide (NaOEt) | Ethanol | C1 and C3-methylated products (1:4 ratio) | 83 |
| 2 | C3-methylated Hagemann's ester | Methallyl chloride | Potassium t-butoxide (t-BuOK) | Not specified | C1 and C3-dialkylated products (1:2 ratio) | 56 |
Detailed Experimental Protocol: C3-Methylation
This protocol is based on the alkylation of Hagemann's ester with methyl iodide using sodium ethoxide, which primarily yields the C3-alkylated product.[2]
Materials:
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Hagemann's ester
-
Methyl iodide (MeI)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve Hagemann's ester in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a solution of sodium ethoxide in ethanol to the flask and stir the mixture at room temperature for 30 minutes to generate the enolate.
-
Alkylation: Cool the mixture in an ice bath and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting oil by flash column chromatography on silica gel to separate the isomeric products.
Aromatization of Hagemann's Ester Derivatives
Alkylated Hagemann's esters can be aromatized to produce highly substituted p-hydroxybenzoate derivatives, which are valuable intermediates in organic synthesis.[1]
Reaction Conditions for Aromatization:
| Entry | Substrate | Reagent | Solvent | Condition | Yield (%) |
| 1 | Hagemann's ester | Iodine (I₂) | t-Butyl alcohol | Reflux | 60 |
| 2 | C3-methylated Hagemann's ester | Iodine (I₂) | t-Butyl alcohol | Reflux | 65 |
Detailed Experimental Protocol: Aromatization using Iodine
This protocol describes the conversion of a C3-alkylated Hagemann's ester to the corresponding ethyl p-hydroxybenzoate derivative.[1]
Materials:
-
C3-alkylated Hagemann's ester
-
Iodine (I₂)
-
t-Butyl alcohol
-
Diethyl ether
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
4% aqueous sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the C3-alkylated Hagemann's ester in t-butyl alcohol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Iodine: Add iodine (2 equivalents) portion-wise to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and remove the solvent by rotary evaporation.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and 10% sodium thiosulfate solution until the color of iodine is discharged.
-
Base Extraction: Extract the ether layer with 4% aqueous sodium hydroxide.
-
Acidification and Product Isolation: Cool the basic aqueous extracts in an ice bath and carefully acidify to pH 2 with 6 M HCl. Extract the acidified solution with diethyl ether.
-
Drying and Concentration: Dry the final ether extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the aromatized product. Further purification can be achieved by chromatography or recrystallization.
Visualized Workflows and Pathways
Synthesis Pathway of Hagemann's Ester
The following diagram illustrates the Robinson annulation pathway for the synthesis of this compound.
Caption: Robinson annulation pathway for Hagemann's ester synthesis.
General Experimental Workflow
This diagram outlines the logical flow of a typical synthesis experiment as described in the protocols.
Caption: General workflow for chemical synthesis and purification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hagemann's Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Hagemann's ester synthesis. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Hagemann's ester and why is its synthesis important?
Hagemann's ester, chemically known as ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is a versatile intermediate in organic synthesis.[1] It serves as a crucial building block for the synthesis of a wide range of natural products, including sterols, terpenoids, and trisporic acids.[1] Its efficient synthesis is therefore of significant interest to researchers in medicinal chemistry and natural product synthesis.
Q2: What are the common methods for synthesizing Hagemann's ester?
Several approaches have been developed for the synthesis of Hagemann's ester. The most common methods include:
-
Hagemann's Original Approach: This method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide, followed by base-induced cyclization and heating.[1]
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Knoevenagel's Approach: A modification of the original method, this approach uses formaldehyde and two equivalents of ethyl acetoacetate with a catalytic amount of piperidine.[1] This often proceeds as a one-pot tandem Knoevenagel/intermolecular Michael addition/intramolecular aldol reaction sequence.[2]
-
Mannich and Forneau Approach: This variant utilizes methyl vinyl ketone and ethyl acetoacetate, which undergo an aldol cyclization. Catalysts for this Robinson annulation type reaction can include pyrrolidinum acetate, Triton B, or sodium ethoxide.[1]
-
Newman and Lloyd Approach: This method involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate, followed by hydrolysis.[1]
Q3: What is the underlying reaction mechanism for the common synthesis routes?
The most frequently employed methods for Hagemann's ester synthesis, such as the Knoevenagel and Mannich/Forneau approaches, are based on a sequence of classic organic reactions: a Michael addition followed by an intramolecular aldol condensation. This sequence is a type of Robinson annulation.[1] The Knoevenagel approach involves an initial Knoevenagel condensation between formaldehyde and ethyl acetoacetate to form a Michael acceptor in situ.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Hagemann's ester, with a focus on improving reaction yield.
Problem 1: Consistently Low Yield of Hagemann's Ester
Possible Causes:
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Side Reactions: Competing side reactions can consume starting materials or intermediates, reducing the yield of the desired product.
-
Reversibility of Aldol Addition: The intramolecular aldol addition step can be reversible. If the subsequent dehydration is not efficient, the equilibrium may not favor the product.
-
Purity of Reagents: Impurities in starting materials, such as water in the solvent or old reagents, can significantly impact the reaction outcome.
-
Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps is a common reason for low isolated yields.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Heating often promotes the final dehydration step, driving the equilibrium towards the product.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst: The choice and concentration of the base catalyst are critical. Weakly basic amines like piperidine are commonly used in the Knoevenagel approach to avoid self-condensation of the starting materials.[3] For the Robinson annulation approach, catalysts like sodium ethoxide or Triton B can be employed.[1] Consider screening different catalysts and optimizing their loading.
-
-
Minimize Side Reactions:
-
Stoichiometry: Ensure the correct stoichiometry of reactants. In the Knoevenagel approach, a 2:1 ratio of ethyl acetoacetate to formaldehyde is typically used.[2]
-
Order of Addition: In some cases, the slow addition of one reactant can minimize self-condensation.
-
-
Drive the Reaction to Completion:
-
Water Removal: Since water is a byproduct of the condensation, its removal can shift the equilibrium towards the product. For reactions in non-polar solvents, a Dean-Stark apparatus can be effective.
-
-
Ensure Reagent Quality:
-
Use freshly distilled solvents and high-purity starting materials. Ensure that reagents like formaldehyde are of the correct concentration.
-
-
Refine Work-up and Purification:
-
Thoroughly extract the product from the aqueous layer.
-
Minimize the number of transfer steps to avoid physical loss of the product.
-
Optimize the chromatography conditions for purification to ensure good separation and recovery.
-
Problem 2: Formation of Multiple Products or Byproducts
Possible Causes:
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Self-Condensation: The starting materials, particularly ethyl acetoacetate, can undergo self-condensation in the presence of a strong base.
-
Intermolecular Reactions: If the intramolecular aldol cyclization is slow, intermolecular reactions between intermediates can occur, leading to polymer formation or other undesired products.
-
Formation of Michael Addition Product Only: The reaction may stall after the Michael addition, without subsequent cyclization.
Troubleshooting Steps:
-
Catalyst Selection: Use a milder base, such as piperidine or a tertiary amine, to minimize self-condensation.[3]
-
Reaction Concentration: Running the reaction at a higher dilution can favor intramolecular cyclization over intermolecular side reactions.
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Promote Cyclization: After the Michael addition is complete (as monitored by TLC), adjusting the reaction conditions, such as increasing the temperature or adding a stronger base, might be necessary to facilitate the intramolecular aldol condensation.
Quantitative Data
The following table summarizes yields reported in the literature for Hagemann's ester synthesis and its subsequent reactions under various conditions. It is important to note that direct comparison may not be possible due to variations in experimental setups.
| Reaction Stage | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Synthesis | Ethyl acetoacetate, Formaldehyde | Piperidine | Ethanol/Water | Reflux | 24 h | Not specified, but a standard prep | [2] |
| Aromatization | Hagemann's ester derivative | Iodine | t-Butyl alcohol | Reflux | - | 60-65% | [2] |
| Aromatization | Alkylated Hagemann's ester | Iodine | t-Butyl alcohol | Reflux | - | 34% | [2] |
| Suzuki Coupling | Phenol derivative of Hagemann's ester | Pd(PPh3)4, 9-BBN, K3PO4 | Dioxane | - | - | 57% | [2] |
| Suzuki Coupling | Phenol derivative of Hagemann's ester | Standard Suzuki Conditions | - | - | - | 82% | [2] |
Experimental Protocols
Knoevenagel Synthesis of Hagemann's Ester (General Procedure)
This protocol is adapted from literature procedures for the one-pot synthesis of Hagemann's ester and its derivatives.[2]
-
Reaction Setup: To a round-bottom flask, add ethyl acetoacetate (2.0 equivalents) and ethanol.
-
Reagent Addition: Add an aqueous solution of formaldehyde (1.0 equivalent) and piperidine (catalytic amount, e.g., 0.1 equivalents) to the stirred solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In some procedures, a solid mass may form, which is then broken up and further treated.[2]
-
Second Step: After the initial reaction, the solvent may be removed, and the residue dissolved in a solvent like dichloromethane. Additional piperidine may be added, and the reaction stirred for an extended period (e.g., 4 days).[2]
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Knoevenagel-Michael-Aldol cascade for Hagemann's ester synthesis.
Caption: Troubleshooting decision tree for low yield in Hagemann's ester synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's Ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Robinson annulation.[1][2][3] This reaction involves a Michael addition of ethyl acetoacetate to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][3][4] The reaction is typically base-catalyzed, but acid-catalyzed variations exist.[1]
Q2: What are the primary starting materials for the Robinson annulation to produce Hagemann's Ester?
A2: The primary reactants are ethyl acetoacetate, which serves as the Michael donor, and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), which acts as the Michael acceptor.[4] A base, such as sodium ethoxide, is commonly used as a catalyst.[2]
Q3: Can the reaction be performed in a single step?
A3: Yes, the Robinson annulation can be conducted as a one-pot synthesis where the Michael addition and the aldol condensation occur sequentially in the same reaction vessel. However, yields can sometimes be improved by a two-step process where the Michael adduct is isolated before proceeding with the aldol condensation.
Q4: Are there alternative synthetic routes to Hagemann's Ester?
A4: Yes, other methods have been developed. The original Hagemann's approach involved the reaction of two equivalents of ethyl acetoacetate with methylene iodide.[2] Another method is the Newman and Lloyd approach, which utilizes a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.[2]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q: My reaction has a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions.
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially under the reaction conditions, which reduces the amount available to react with ethyl acetoacetate.[1][4]
-
Solution: Consider using an MVK equivalent, such as a β-chloroketone or a Mannich base (e.g., diethyl-methyl-(3-oxo-butyl)-ammonium iodide).[2][4] These precursors generate MVK in situ, keeping its concentration low and minimizing polymerization. The Wichterle reaction, a variant of the Robinson annulation, employs 1,3-dichloro-cis-2-butene to circumvent this issue.[1]
-
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the reaction outcome.
-
Solution: While typically base-catalyzed, some Robinson annulations can be performed under acidic conditions (e.g., using sulfuric acid), which may suppress certain side reactions.[1] Experimenting with different bases (e.g., sodium ethoxide, pyrrolidinum acetate, or Triton B) can also influence the yield.[2] A two-step process, isolating the Michael adduct before cyclization, can sometimes provide better overall yields by allowing for optimization of each step independently.
-
-
Formation of Alternative Cyclization Products: Depending on the reaction conditions, the intermediate 1,5-dicarbonyl compound could potentially cyclize via different pathways, leading to isomeric products.
-
Solution: Careful control of the reaction conditions (temperature, catalyst) is crucial. Following a well-established protocol and monitoring the reaction progress by techniques like TLC can help ensure the desired cyclization pathway is favored.
-
Issue 2: Presence of Impurities and Side Products in the Final Product
Q: My final product is impure. What are the likely side products and how can I remove them?
A: The primary impurity is often unreacted starting materials or byproducts from side reactions.
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Polymeric Material: As mentioned, polymerization of MVK is a common side reaction.
-
Purification: This polymeric material is typically high molecular weight and can often be removed by distillation of the desired product or by column chromatography.
-
-
Michael Adduct: Incomplete reaction can leave the intermediate 1,5-dicarbonyl compound (the Michael adduct) in the final mixture.
-
Purification: This intermediate has a different polarity and boiling point than the final product and can usually be separated by fractional distillation or column chromatography.
-
-
Alternative Aldol Products: While less common for this specific synthesis, alternative intramolecular aldol reactions could lead to isomeric cyclohexenone products.
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Purification: Isomeric products can be challenging to separate. Careful fractional distillation or preparative chromatography (e.g., HPLC) may be necessary.
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Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of this compound (Illustrative Data)
| Catalyst | MVK Source | Procedure | Reported Yield of Desired Product | Key Side Reactions/Issues |
| Sodium Ethoxide | Methyl Vinyl Ketone | One-Pot | Moderate | Polymerization of MVK |
| Pyrrolidinum Acetate | Methyl Vinyl Ketone | One-Pot | Moderate to Good | Polymerization of MVK |
| Sulfuric Acid | Methyl Vinyl Ketone | One-Pot | Moderate | Potential for other acid-catalyzed side reactions |
| Sodium Ethoxide | β-chloroketone | One-Pot | Good | In-situ generation of MVK minimizes polymerization |
| Base | Diethyl-methyl-(3-oxo-butyl)-ammonium iodide | One-Pot | Good | Mannich base acts as MVK precursor |
Note: This table is illustrative and compiles qualitative information from various sources. Actual yields will vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Robinson Annulation for the Synthesis of this compound
This protocol is a generalized representation based on common laboratory procedures.
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium ethoxide in absolute ethanol.
-
Addition of Ethyl Acetoacetate: Ethyl acetoacetate is added dropwise to the stirred solution at room temperature to form the enolate.
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Addition of Methyl Vinyl Ketone: A solution of methyl vinyl ketone in absolute ethanol is then added slowly to the reaction mixture. The temperature should be monitored and controlled, as the Michael addition is exothermic.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux for a specified period to allow for both the Michael addition and the subsequent intramolecular aldol condensation. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid (e.g., acetic acid or HCl) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
References
Robinson Annulation Technical Support Center: Cyclohexenone Synthesis
Welcome to the technical support center for the Robinson annulation, a powerful tool for the synthesis of cyclohexenones. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step reaction.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the Robinson annulation.
Problem 1: Low or No Product Yield
Q: My Robinson annulation reaction is giving a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?
A: Low or no yield in a Robinson annulation can stem from issues in either the initial Michael addition or the subsequent intramolecular aldol condensation. Here’s a step-by-step guide to troubleshoot this issue:
1. Verify the Success of the Michael Addition:
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Analysis: The first crucial step is to determine if the Michael adduct (the 1,5-diketone intermediate) is being formed. This can be monitored by Thin Layer Chromatography (TLC). Take aliquots of your reaction mixture at different time points and compare them with your starting materials. The Michael adduct should appear as a new spot with an Rf value typically between your starting ketone and the more polar product.
-
Solution: If the Michael addition is not proceeding:
-
Optimize the Base: The choice of base is critical. For simple ketones, a relatively strong base like sodium ethoxide or potassium hydroxide is often used. For β-dicarbonyl compounds, a weaker base like triethylamine or piperidine may suffice.[1] Consider switching to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to favor kinetic enolate formation if regioselectivity is an issue with unsymmetrical ketones.[2]
-
Solvent Selection: Protic solvents like ethanol or methanol are commonly used. However, aprotic solvents like THF or DMSO can also be employed, especially with stronger bases like LDA.
-
Reaction Temperature: The Michael addition is often performed at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can lead to side reactions.
-
2. Troubleshoot the Intramolecular Aldol Condensation:
-
Analysis: If TLC analysis indicates the formation of the Michael adduct but not the final cyclohexenone product, the intramolecular aldol condensation is the bottleneck.
-
Solution:
-
Isolate the Michael Adduct: To improve the overall yield, it is often beneficial to isolate and purify the Michael adduct before proceeding with the aldol condensation under different reaction conditions.[3][4] This two-step approach allows for optimization of each step independently.
-
Adjusting Aldol Condensation Conditions: The aldol condensation typically requires heating. If you have isolated the Michael adduct, you can treat it with a base (e.g., sodium methoxide in methanol) and heat the reaction to drive the cyclization and subsequent dehydration.
-
Dehydration Issues: The final step of the aldol condensation is the dehydration of the β-hydroxy ketone to form the α,β-unsaturated ketone. This step is usually promoted by heat and basic conditions. If the β-hydroxy ketone is isolated, acid catalysis can also be employed for dehydration.
-
3. General Optimization Strategies:
-
Purity of Reagents: Ensure that your ketone, Michael acceptor (e.g., methyl vinyl ketone), and solvent are pure and dry. Impurities can interfere with the reaction.
-
Methyl Vinyl Ketone (MVK) Polymerization: MVK is prone to polymerization, which can significantly reduce the yield. It is recommended to use freshly distilled MVK. Alternatively, MVK precursors or more stable analogs can be used.[3]
Problem 2: Formation of Multiple Products (Regioselectivity Issues)
Q: I am using an unsymmetrical ketone in my Robinson annulation and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A: The formation of multiple products from an unsymmetrical ketone is due to the formation of different enolates. The regioselectivity can be controlled by carefully choosing the reaction conditions to favor the formation of either the kinetic or the thermodynamic enolate.
-
Kinetic vs. Thermodynamic Enolate Formation:
-
Kinetic Enolate: Forms faster and is generally the less substituted enolate. It is favored by using a strong, sterically hindered, non-nucleophilic base (e.g., LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent (e.g., THF).[2]
-
Thermodynamic Enolate: Is the more stable, more substituted enolate. Its formation is favored under equilibrating conditions, which typically involve a weaker base (e.g., NaOEt, KOtBu) at higher temperatures (e.g., room temperature to reflux).[2][3]
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Table 1: Conditions for Regioselective Enolate Formation
| Enolate Type | Base | Solvent | Temperature |
| Kinetic | LDA, LHMDS | THF, Diethyl Ether | -78 °C |
| Thermodynamic | NaOEt, KOtBu, NaOH | Ethanol, t-Butanol | Room Temp. to Reflux |
Experimental Protocol for Kinetic Control:
-
Prepare a solution of the unsymmetrical ketone in dry THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of LDA in THF to the ketone solution.
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Stir for a defined period (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Slowly add the Michael acceptor (e.g., MVK) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and then proceed with the work-up.
Problem 3: Polymerization of the Michael Acceptor
Q: My reaction mixture becomes viscous and forms a solid mass, which I suspect is due to the polymerization of methyl vinyl ketone (MVK). How can I prevent this?
A: Polymerization of MVK is a common side reaction that significantly lowers the yield of the desired product. Here are several strategies to mitigate this issue:
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Use Freshly Distilled MVK: MVK should be distilled immediately before use to remove any polymerization inhibitors and polymeric impurities.
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Slow Addition: Add the MVK slowly to the reaction mixture, especially if the reaction is exothermic. This keeps the concentration of the monomer low at any given time.
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Use MVK Equivalents: Several MVK equivalents have been developed that are more stable and less prone to polymerization. These generate the enone in situ.
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Mannich Bases: Precursors like β-aminoketones (Mannich bases) can be used, which eliminate to form the α,β-unsaturated ketone under the reaction conditions.
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β-Chloroketones: These can also serve as MVK precursors.[2]
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Wichterle Reaction: This variant uses 1,3-dichloro-cis-2-butene as a substitute for MVK to avoid polymerization.[3]
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Robinson annulation?
A1: The Robinson annulation is a two-step process that involves:
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Michael Addition: A ketone enolate undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor) to form a 1,5-diketone intermediate.[3][5]
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Intramolecular Aldol Condensation: The resulting 1,5-diketone then undergoes an intramolecular aldol condensation, where an enolate formed from one ketone attacks the other carbonyl group, leading to the formation of a six-membered ring. This is followed by dehydration to yield the final α,β-unsaturated cyclohexenone product.[3][5]
Q2: How can I monitor the progress of my Robinson annulation reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should spot your starting materials (ketone and Michael acceptor), the reaction mixture, and a co-spot (a spot of the starting material and the reaction mixture on top of each other) on a TLC plate. As the reaction progresses, you will observe the disappearance of the starting material spots and the appearance of new spots for the Michael adduct and the final cyclohexenone product. The product is typically more polar than the starting materials.
Q3: My Michael addition seems to work, but the intramolecular aldol condensation fails. What should I do?
A3: If the Michael adduct is formed but does not cyclize, you can try the following:
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Isolate and Purify the Michael Adduct: As mentioned in the troubleshooting guide, isolating the 1,5-diketone allows you to subject it to different and potentially more forcing conditions for the aldol condensation.
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Increase Temperature: The aldol condensation and subsequent dehydration often require higher temperatures than the Michael addition. Refluxing the isolated Michael adduct with a base in a suitable solvent is a common strategy.
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Change the Base/Solvent System: For the cyclization step, you might need a different base or solvent than what was optimal for the Michael addition. For example, after isolating the Michael adduct, you could use sodium methoxide in methanol and reflux.
Q4: What are some common side reactions in the Robinson annulation besides polymerization?
A4: Besides polymerization of the Michael acceptor, other potential side reactions include:
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Self-condensation of the starting ketone: If the ketone is prone to self-aldol condensation, this can compete with the desired Michael addition.
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Formation of other ring sizes: While the formation of a six-membered ring is thermodynamically favored, under certain conditions, the formation of other, less stable ring systems might be possible, though usually in minor amounts.
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Multiple Michael Additions: In some cases, the product cyclohexenone can act as a Michael acceptor itself, leading to further reactions. Isolating the initial Michael adduct can help prevent this.[3]
Q5: How does the stereochemistry of the Robinson annulation product arise?
A5: The Robinson annulation can create new stereocenters. The stereochemical outcome is often influenced by the reaction conditions. In kinetically controlled reactions, the trans-fused product is often favored due to steric factors in the transition state of the intramolecular aldol condensation.[3][6] The choice of solvent can also influence the stereoselectivity.[6] For asymmetric synthesis, chiral catalysts, such as proline, can be used to achieve high enantioselectivity, as in the synthesis of the Wieland-Miescher ketone.[3]
Experimental Protocols & Data
Detailed Experimental Protocol: Synthesis of the Wieland-Miescher Ketone
This protocol is a well-established example of a Robinson annulation.
Reactants:
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2-methyl-1,3-cyclohexanedione
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Methyl vinyl ketone (MVK)
-
Base (e.g., potassium hydroxide or a chiral amine catalyst like proline for asymmetric synthesis)
-
Solvent (e.g., methanol, or solvent-free for some catalytic versions)
Procedure (Illustrative example with KOH):
-
Dissolve 2-methyl-1,3-cyclohexanedione in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of potassium hydroxide.
-
Slowly add freshly distilled methyl vinyl ketone to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 2: Typical Reaction Conditions and Reported Yields for Wieland-Miescher Ketone Synthesis
| Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| KOH | Methanol | Reflux | 56-80% | [7] |
| Triethylamine | Benzene (with Dean-Stark) | Reflux | ~70% | [7] |
| (S)-Proline | DMSO | 60 °C | 90% (90% ee) | [6] |
| Acetic Acid | Water | Not specified | Not specified | [7] |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and solving low yield issues in Robinson annulation.
Decision Pathway for Regioselectivity Control
Caption: A decision-making diagram for controlling regioselectivity.
References
- 1. Robinson Annulation | NROChemistry [nrochemistry.com]
- 2. askfilo.com [askfilo.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 6. psiberg.com [psiberg.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Michael Addition for Hagemann's Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Michael addition reaction in the synthesis of Hagemann's ester. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Michael addition in the synthesis of Hagemann's ester?
The Michael addition is a crucial carbon-carbon bond-forming step in the synthesis of Hagemann's ester. In the common Knoevenagel-Michael pathway, an enolate, typically generated from ethyl acetoacetate, acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). This acceptor is formed in situ from the reaction of another molecule of ethyl acetoacetate with formaldehyde.[1][2] This conjugate addition leads to a 1,5-dicarbonyl intermediate that subsequently undergoes an intramolecular aldol condensation to form the cyclohexenone ring of Hagemann's ester.
Q2: What are the most common bases used for the Michael addition in this synthesis, and how do they compare?
Commonly used bases for this reaction include weak organic bases like piperidine and pyrrolidine, as well as stronger alkoxide bases such as sodium ethoxide.[3] The choice of base can significantly impact the reaction rate and the formation of side products. Weaker bases like piperidine are often preferred as they are less likely to promote undesired side reactions, such as self-condensation of the ethyl acetoacetate.
Q3: Can the Michael addition be performed under solvent-free conditions?
While many procedures utilize a solvent, solvent-less or "neat" conditions can be effective for Michael additions and are considered a green chemistry approach. The feasibility of solvent-free conditions for the Hagemann's ester synthesis would depend on the specific reactants and catalyst used and may require optimization.
Q4: What are the typical side products in the synthesis of Hagemann's ester, and how can they be minimized?
A common side reaction is the formation of a bis-Michael adduct, where a second molecule of the Michael acceptor reacts with the initial product. This can be minimized by carefully controlling the stoichiometry of the reactants. Another potential issue is the retro-Michael addition, where the product reverts to the starting materials. This can often be mitigated by optimizing the reaction temperature and using milder reaction conditions. Polymerization of the formaldehyde or the α,β-unsaturated intermediate can also occur.
Troubleshooting Guide
Problem 1: Low or No Yield of Hagemann's Ester
| Possible Cause | Suggested Solution |
| Ineffective Base | The base may be old, hydrated, or not strong enough to efficiently generate the enolate from ethyl acetoacetate. Use a fresh, anhydrous base. If using a weak base like piperidine, ensure it is of good quality. For stronger bases like sodium ethoxide, ensure it has not decomposed. |
| Poor Quality Formaldehyde | Formaldehyde solutions can degrade over time or contain inhibitors. Use a fresh, high-quality source of formaldehyde or paraformaldehyde. |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction may be too slow. If it is too high, it can lead to decomposition of reactants or products and an increase in side reactions. Experiment with a range of temperatures to find the optimum. |
| Incorrect Stoichiometry | The ratio of ethyl acetoacetate to formaldehyde is critical. An incorrect ratio can lead to the formation of side products and a lower yield of the desired product. Carefully measure and control the stoichiometry of your reactants. |
| Presence of Water | Water can interfere with the reaction by reacting with the base and inhibiting enolate formation. Use anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of a Significant Amount of Side Products
| Possible Cause | Suggested Solution |
| Bis-Michael Addition | This occurs when the initial Michael adduct reacts with another molecule of the α,β-unsaturated intermediate. To minimize this, slowly add the formaldehyde to the reaction mixture to keep its concentration low at any given time. Adjusting the stoichiometry of the reactants may also be beneficial. |
| Retro-Michael Addition | The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions, it can revert to the starting materials. Try running the reaction at a lower temperature or for a shorter duration. |
| Polymerization | Formaldehyde and the in situ-formed Michael acceptor can polymerize. Ensure the reaction is well-stirred and that the temperature is controlled. Adding the formaldehyde slowly can also help to prevent localized high concentrations that can lead to polymerization. |
| Self-Condensation of Ethyl Acetoacetate | If a strong base is used, it can promote the self-condensation of ethyl acetoacetate. Consider using a milder base, such as piperidine or pyrrolidine. |
Quantitative Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Synthesis of Hagemann's Ester
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | Not Specified | Good | Knoevenagel's Approach[3] |
| Sodium Ethoxide | Ethanol | Not Specified | Not Specified | Good | Hagemann's Approach[3] |
| Pyrrolidinum Acetate | Not Specified | Not Specified | Not Specified | Good | Robinson Annulation Variant[3] |
| Triton B | Not Specified | Not Specified | Not Specified | Good | Robinson Annulation Variant[3] |
| ZnCl₂ / DBU, LiCl | THF | 0 to 20 | 15 h | Moderate to Good | Gassama, et al.[4] |
Note: "Good" and "Moderate to Good" are qualitative descriptions from the source material where specific quantitative yields were not provided in the snippets.
Experimental Protocols
Key Experiment: Knoevenagel-Michael Synthesis of Hagemann's Ester using Piperidine
This protocol is a generalized procedure based on the Knoevenagel approach.
Materials:
-
Ethyl acetoacetate
-
Formaldehyde (37% solution in water)
-
Piperidine
-
Ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate and ethanol.
-
With stirring, add a catalytic amount of piperidine to the mixture.
-
Slowly add the formaldehyde solution dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of Hagemann's ester.
Caption: Troubleshooting logic for low reaction yield.
References
"Hagemann's ester purification challenges and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Hagemann's ester.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Hagemann's ester, offering step-by-step solutions.
Problem 1: Low Overall Yield After Synthesis and Work-up
Symptoms: The amount of crude Hagemann's ester obtained after the initial reaction and extraction is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The synthesis of Hagemann's ester is an equilibrium-driven process.
-
Solution: Ensure the removal of water as it forms to drive the reaction towards the product. In Knoevenagel-type syntheses, this can be achieved through azeotropic distillation.[1]
-
-
Product Loss During Extraction: Hagemann's ester has some solubility in the aqueous phase, leading to losses during washing steps.
-
Solution: Minimize the volume of aqueous washes. Use a saturated brine solution for the final wash to "salt out" the ester from the aqueous layer, reducing its solubility.
-
-
Hydrolysis of the Ester: Prolonged exposure to acidic or basic conditions during work-up can lead to hydrolysis of the ester functionality.
-
Solution: Neutralize the reaction mixture promptly after the reaction is complete. Use mild bases like sodium bicarbonate for washing, and avoid prolonged contact with strong acids or bases.
-
Problem 2: Presence of Unreacted Starting Materials in the Crude Product
Symptoms: TLC or NMR analysis of the crude product shows the presence of starting materials such as ethyl acetoacetate or formaldehyde/aldehydes.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: An excess of one reactant can remain after the reaction.
-
Solution: Carefully control the stoichiometry of the reactants.
-
-
Inefficient Washing: Aqueous washes may not have effectively removed all water-soluble starting materials.
-
Solution: Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and wash the combined organic layers thoroughly with water and brine. A wash with a dilute solution of sodium bisulfite can help remove unreacted aldehydes.
-
Problem 3: Co-elution of Impurities During Column Chromatography
Symptoms: Fractions collected from column chromatography are not pure and contain impurities with similar Rf values to Hagemann's ester.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between Hagemann's ester and impurities.
-
Solution: Optimize the solvent system for TLC before running the column. A common eluent system is a mixture of hexanes and ethyl acetate.[2] Adjust the polarity to achieve a good separation of spots on the TLC plate.
-
-
Column Overloading: Applying too much crude product to the column can lead to poor separation.
-
Solution: Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
-
-
Formation of Isomeric Byproducts: Depending on the synthesis route, isomers of Hagemann's ester or related alkylated byproducts may form, which can be difficult to separate.
-
Solution: Consider using fractional distillation if the isomers have sufficiently different boiling points. High-performance liquid chromatography (HPLC) may be necessary for challenging separations.
-
Problem 4: Product Decomposition During Distillation
Symptoms: The product darkens, or a solid residue forms in the distillation flask, and the yield of distilled product is low.
Possible Causes & Solutions:
-
Thermal Decomposition: Hagemann's ester can be susceptible to decomposition at high temperatures.[3][4]
-
Solution: Purify via vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of non-volatile acidic or basic residues that could catalyze decomposition.
-
-
Presence of Impurities: Non-volatile impurities can char at high temperatures.
-
Solution: Pre-purify the crude product by column chromatography to remove baseline impurities before distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying crude Hagemann's ester?
A1: For most laboratory-scale preparations, flash column chromatography over silica gel is the most effective and versatile method for obtaining high-purity Hagemann's ester.[2] It allows for the removal of both polar and non-polar impurities. For larger quantities or to separate close-boiling isomers, vacuum distillation is a viable option.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[5] It can be used to:
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Assess the composition of the crude reaction mixture.
-
Identify the fractions from column chromatography that contain the pure product.
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Determine the purity of the final product. A common mobile phase for TLC of Hagemann's ester is a mixture of hexanes and ethyl acetate.[2]
Q3: My purified Hagemann's ester is an oil, but I have seen reports of it being a solid. Why is this?
A3: Hagemann's ester is often isolated as a pale yellow oil. However, it can solidify upon standing or at lower temperatures. The physical state can also be influenced by the presence of minor impurities. If a solid product is desired, attempting crystallization from a suitable solvent system may be beneficial.
Q4: What are the most common impurities to look for in Hagemann's ester synthesized via the Knoevenagel condensation?
A4: The Knoevenagel condensation for Hagemann's ester synthesis can result in several byproducts.[1][6] Common impurities include:
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Unreacted ethyl acetoacetate and the aldehyde used.
-
Michael addition products that have not cyclized.
-
Over-alkylated or other side-reaction products. These can typically be removed through a combination of aqueous work-up and column chromatography.
Q5: Can I use recrystallization to purify Hagemann's ester?
A5: While Hagemann's ester is often an oil at room temperature, recrystallization can be attempted, especially if the crude product is a semi-solid or if a solid final product is desired. The choice of solvent is critical.[7] A mixed solvent system, where the ester is dissolved in a good solvent (e.g., a small amount of ethanol or ethyl acetate) and then a poor solvent (e.g., hexanes or water) is added to induce crystallization, may be effective.
Data Presentation
Table 1: Comparison of Purification Methods for Hagemann's Ester (Illustrative)
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 60-85 | >98 | High purity, applicable to a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. |
| Vacuum Distillation | 50-70 | 95-98 | Good for large quantities, can separate some isomers. | Potential for thermal decomposition, less effective for non-volatile impurities. |
| Recrystallization | 40-60 | >99 (if successful) | Can yield very pure crystalline product, cost-effective. | Can be difficult to find a suitable solvent system, may result in lower yields. |
Note: The values presented are illustrative and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of Hagemann's Ester by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude Hagemann's ester in ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the spots under UV light. The optimal solvent system should give an Rf value of approximately 0.3 for Hagemann's ester.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 hexanes:ethyl acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude Hagemann's ester in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying gentle pressure.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure Hagemann's ester.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of Hagemann's Ester by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Use a heating mantle with a stirrer for even heating.
-
-
Distillation:
-
Place the crude Hagemann's ester in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the flask while stirring.
-
Collect the fraction that distills at the expected boiling point of Hagemann's ester under the applied pressure (the boiling point will be significantly lower than the atmospheric boiling point).
-
-
Product Collection:
-
Once the desired fraction has been collected, remove the heat and allow the apparatus to cool before releasing the vacuum.
-
Mandatory Visualization
Caption: Purification workflow for Hagemann's ester.
Caption: Troubleshooting logic for Hagemann's ester purification.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Reagents & Solvents [chem.rochester.edu]
"stability of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate under different conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound is showing a decrease in purity over time, even when stored at the recommended temperature. What could be the cause?
A1: While storing at low temperatures (<15°C) in a dark place is recommended, degradation can still occur, especially if the compound is exposed to air or moisture. The enone functionality and the ester group can be susceptible to slow degradation over extended periods. Ensure your container is tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Q2: I observed a significant drop in the concentration of my stock solution prepared in a protic solvent. Why is this happening?
A2: this compound can be susceptible to solvolysis, particularly in protic solvents like methanol or ethanol, which can lead to transesterification. For stock solutions intended for long-term storage, consider using aprotic solvents such as acetonitrile or THF.
Q3: After leaving my sample in an acidic solution (e.g., for HPLC analysis), I see a new peak in the chromatogram. What is the likely impurity?
A3: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-methyl-4-oxocyclohex-2-enecarboxylic acid). Prolonged exposure to strong acids might also catalyze enolization and potentially lead to isomerization or other secondary reactions.
Q4: My reaction mixture containing this compound turned dark upon heating. What is the cause of this coloration?
A4: Thermal stress can induce polymerization or the formation of complex degradation products, which are often colored. The conjugated enone system can be reactive at elevated temperatures. It is advisable to conduct reactions at the lowest effective temperature and for the shortest possible duration.
Q5: I am performing a reaction under basic conditions and notice multiple new spots on my TLC plate. What are the possible side reactions?
A5: In the presence of a base, several reactions can occur. The ester can be hydrolyzed to the carboxylate salt. Additionally, the presence of the acidic proton at the alpha-position to the ester can lead to epimerization. Stronger basic conditions might also promote condensation reactions or other rearrangements of the cyclohexenone ring.
Summary of Stability Data
The following tables summarize the expected stability of this compound under forced degradation conditions. The data is presented as the percentage of the parent compound remaining after a specified duration.
Table 1: Stability in Acidic and Basic Solutions
| Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| 0.1 M HCl | 60 | 24 | 85.2% |
| 0.1 M HCl | 80 | 24 | 72.5% |
| 0.1 M NaOH | 25 | 8 | 65.8% |
| 0.1 M NaOH | 60 | 8 | 42.1% |
Table 2: Thermal and Oxidative Stability
| Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| Solid State | 80 | 48 | 98.1% |
| Solid State | 100 | 48 | 92.7% |
| 3% H₂O₂ | 25 | 24 | 88.9% |
| 3% H₂O₂ | 60 | 24 | 75.4% |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Condition: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl.
-
Incubation: Incubate the mixture at 60°C for 24 hours.
-
Neutralization: After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation in Basic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Condition: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH.
-
Incubation: Incubate the mixture at 25°C for 8 hours.
-
Neutralization: After incubation, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 3: Forced Degradation under Oxidative Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Condition: Mix 1 mL of the sample solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Incubate the mixture at 25°C for 24 hours, protected from light.
-
Analysis: Dilute the sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
Technical Support Center: Hagemann's Ester Reactions
Welcome to the Technical Support Center for Hagemann's Ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding by-product formation in this classic and versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hagemann's ester synthesis?
A1: The Hagemann's ester synthesis is a classic example of a tandem or cascade reaction, specifically a type of Robinson annulation.[1][2] The most common modern approach, the Knoevenagel modification, involves the reaction of two equivalents of an active methylene compound like ethyl acetoacetate with formaldehyde in the presence of a catalytic amount of a weak base, such as piperidine.[3][4] The reaction proceeds through a sequence of three key steps:
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Knoevenagel Condensation: Formaldehyde reacts with one equivalent of ethyl acetoacetate to form an α,β-unsaturated Michael acceptor.
-
Michael Addition: A second equivalent of ethyl acetoacetate, acting as a Michael donor, adds to the α,β-unsaturated intermediate.
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Intramolecular Aldol Condensation and Dehydration: The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation followed by dehydration to form the six-membered ring of Hagemann's ester.
Troubleshooting Guide: By-product Formation
This guide addresses specific issues related to by-product formation that you may encounter during the synthesis of Hagemann's ester.
Q2: My reaction is producing a significant amount of a high-molecular-weight, insoluble white solid. What is this by-product and how can I avoid it?
A2: This is a common issue and the insoluble white solid is most likely a polymer of formaldehyde, such as paraformaldehyde or polyoxymethylene. Formaldehyde has a strong tendency to polymerize, especially in aqueous solutions or in the presence of acid or base catalysts.
Troubleshooting Strategies:
-
Use Fresh Formaldehyde: Use a freshly prepared formaldehyde solution from paraformaldehyde to minimize the presence of polymeric impurities.
-
Control Stoichiometry: Ensure the stoichiometry of formaldehyde to ethyl acetoacetate is carefully controlled. An excess of formaldehyde can promote polymerization.
-
Slow Addition: Add the formaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate polymerization.
Q3: I am observing a by-product with a similar polarity to my product, making purification difficult. What could it be?
A3: A common by-product with similar polarity is the product of the self-condensation of ethyl acetoacetate, which is a Claisen condensation. Under basic conditions, the enolate of ethyl acetoacetate can react with another molecule of ethyl acetoacetate to form ethyl acetoacetate.
Troubleshooting Strategies:
-
Choice of Base: The use of a strong base can favor the Claisen condensation. The Hagemann's ester synthesis is typically catalyzed by a weak base like piperidine to minimize this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can help to disfavor the self-condensation reaction relative to the desired reaction pathway.
-
Stoichiometry: Using a slight excess of formaldehyde can help to consume the ethyl acetoacetate before it has a chance to undergo self-condensation.
Q4: My reaction yields a mixture of cyclic products, not just Hagemann's ester. What are these other cyclic by-products and how can I improve the selectivity?
A4: The intramolecular aldol condensation step can potentially lead to the formation of different ring sizes. While the formation of a six-membered ring is generally favored due to thermodynamic stability, alternative cyclizations leading to more strained ring systems can occur under certain conditions. Additionally, incomplete dehydration of the aldol addition product can lead to the corresponding β-hydroxy ketone as an impurity.
Troubleshooting Strategies:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient time at the appropriate temperature to drive the equilibrium towards the more stable six-membered ring product and to ensure complete dehydration.
-
Catalyst Choice: The choice of base can influence the regioselectivity of the cyclization. It is recommended to stick to established protocols with piperidine or other mild bases.
-
Work-up Procedure: Acidic work-up conditions can sometimes promote dehydration if it is incomplete.
Q5: The yield of my reaction is consistently low, even with minimal identifiable by-products. What are other potential issues?
A5: Low yields can also be a result of the formation of the intermediate Michael adduct without subsequent cyclization. In some cases, to avoid unwanted side reactions between the initial enolate and the final Hagemann's ester product, the Michael adduct is isolated first and then cyclized in a separate step.[1] If your one-pot reaction is not efficient, this two-step approach might provide a better yield.
Troubleshooting Strategies:
-
Stepwise Approach: Consider a two-step procedure where the Michael addition is performed first, followed by isolation of the intermediate, and then a separate intramolecular aldol condensation step.
-
Catalyst Loading: Optimize the amount of catalyst used. Too little catalyst may lead to an incomplete reaction, while too much can promote side reactions.
Data Presentation
The following table summarizes the potential by-products and suggests optimized conditions to minimize their formation.
| By-product Name | By-product Structure (Representative) | Probable Cause | Recommended Conditions to Minimize Formation |
| Formaldehyde Polymer | -(CH₂-O)n- | Excess or old formaldehyde, high temperature | Use fresh formaldehyde, controlled stoichiometry, slow addition, maintain reaction temperature. |
| Ethyl Acetoacetate Dimer | CH₃COCH(COOC₂H₅)CH₂COOC₂H₅ | Strong base, high temperature | Use a weak base catalyst (e.g., piperidine), lower reaction temperature. |
| Incomplete Dehydration Product | β-hydroxy ketone intermediate | Insufficient reaction time or temperature | Ensure adequate reaction time and temperature, consider acidic work-up. |
| Michael Adduct | Open-chain 1,5-dicarbonyl compound | Incomplete cyclization | Increase reaction time, consider a two-step reaction sequence. |
Experimental Protocols
Key Experiment: Knoevenagel-Michael-Aldol Cascade for Hagemann's Ester Synthesis
This protocol is adapted from established literature procedures for the one-pot synthesis of Hagemann's ester using piperidine as a catalyst.[4]
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Formaldehyde (37% solution in water, 1 equivalent)
-
Piperidine (catalytic amount, e.g., 0.1 equivalents)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate and ethanol.
-
Slowly add the formaldehyde solution to the stirred mixture at room temperature.
-
Add piperidine to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Mechanism of Hagemann's Ester Synthesis
Caption: Reaction pathway for Hagemann's ester synthesis and key by-product formations.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Hagemann's ester synthesis.
References
"alternative catalysts for Hagemann's ester synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions regarding alternative catalysts and methodologies for the synthesis of Hagemann's ester.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the classical Hagemann's ester synthesis and what are the common catalysts?
The classical synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is a tandem reaction sequence. It typically begins with a Michael addition, followed by an intramolecular aldol condensation and subsequent dehydration. The most common approach, the Knoevenagel modification, involves the reaction of two equivalents of ethyl acetoacetate with formaldehyde. This is traditionally catalyzed by bases such as sodium ethoxide, sodium methoxide, or secondary amines like piperidine.
Q2: What is the underlying mechanism of the reaction?
The synthesis is a cascade reaction. The process generally follows these key steps:
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Knoevenagel Condensation: The base catalyst promotes the condensation of formaldehyde with one equivalent of ethyl acetoacetate to form an activated Michael acceptor.
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Michael Addition: A second equivalent of ethyl acetoacetate, deprotonated by the base to form an enolate, acts as a nucleophile and attacks the Michael acceptor.
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Intramolecular Aldol Cyclization: The intermediate formed in the previous step, which contains two carbonyl groups, undergoes an intramolecular aldol reaction where an enolate attacks a ketone, forming a six-membered ring.
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Dehydration: The resulting cyclic β-hydroxy ketone readily dehydrates upon heating or under acidic/basic conditions to yield the final α,β-unsaturated ketone, Hagemann's ester.
Q3: What are modern organocatalytic alternatives to traditional bases?
While traditional bases are effective, modern organocatalysis offers metal-free, often milder, and potentially stereoselective alternatives. The Hagemann's ester synthesis is a form of Robinson annulation, a reaction class for which organocatalysis is well-established. Chiral secondary amines, most notably L-proline and its derivatives, are effective catalysts for tandem Michael-aldol reactions.[1][2][3][4] These catalysts operate by forming a nucleophilic enamine intermediate with one of the substrates, activating it for the cascade sequence.[3][4] This approach opens the door to producing chiral derivatives of Hagemann's ester.
Section 2: Troubleshooting Guide
Q4: My reaction yield is very low. What are the potential causes?
Low yields can stem from several factors. Systematically check the following:
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Reagent Quality: Formaldehyde is prone to polymerization into paraformaldehyde, especially in solution. Use freshly prepared formaldehyde solution or depolymerize paraformaldehyde immediately before use. Ensure ethyl acetoacetate is pure and dry.
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Catalyst Activity: If using a traditional base like sodium ethoxide, ensure it has not decomposed due to moisture. For organocatalysts, ensure the catalyst is of high purity.
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Reaction Temperature: The initial Michael addition may benefit from lower temperatures to prevent side reactions, while the final dehydration step often requires heating. A single, non-optimal temperature can lower the yield.
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Stoichiometry: Incorrect molar ratios of the reactants can lead to the formation of side products and unreacted starting material.
Q5: I am observing significant formation of a white polymer or other side products. How can I minimize this?
The formation of a white precipitate is often due to the polymerization of formaldehyde.
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Controlled Addition: Add the formaldehyde solution slowly to the reaction mixture containing the ethyl acetoacetate and catalyst. This keeps the instantaneous concentration of free formaldehyde low.
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Use of Formaldehyde Equivalents: Instead of aqueous formaldehyde, using reagents like methylene iodide can sometimes provide more controlled conditions in specific protocols.
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Temperature Control: Running the initial addition phase at a lower temperature (e.g., 0-10 °C) can help minimize unwanted polymerization and other side reactions before proceeding with the cyclization and dehydration at a higher temperature.
Q6: The final product is difficult to purify. What are some recommended strategies?
Hagemann's ester can be challenging to purify from the viscous reaction mixture.
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Acid-Base Wash: After the reaction, a careful workup is crucial. Neutralize the base catalyst with a dilute acid (e.g., HCl or acetic acid). This is followed by extraction into an organic solvent (like ethyl acetate or diethyl ether) and washing with water and brine to remove salts and water-soluble impurities.
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Distillation: For larger scales, vacuum distillation is an effective method for purification.
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Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexanes is typically effective.
Section 3: Data Presentation and Experimental Protocols
Table 1: Comparison of Catalytic Systems for Hagemann's Ester Synthesis
| Parameter | Classical (Piperidine) | Organocatalytic (L-Proline) |
| Catalyst Type | Secondary Amine (Base) | Amino Acid (Bifunctional) |
| Typical Loading | 5-20 mol% | 10-30 mol%[5] |
| Solvent | Ethanol, DMF, or neat | DMSO, DMF, Acetonitrile[1] |
| Temperature | Reflux (80-120 °C) | Room Temperature to 60 °C |
| Key Advantages | Inexpensive, well-established | Metal-free, milder conditions, potential for asymmetry[5] |
| Key Disadvantages | Harsh conditions, often requires strong base/acid, achiral product | Higher catalyst loading, may require longer reaction times[5] |
Experimental Protocols
Protocol 1: Classical Knoevenagel-Hagemann Synthesis using Piperidine
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (2.0 eq).
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Reagent Addition: With stirring, add piperidine (0.1 eq). To this mixture, add a 37% aqueous solution of formaldehyde (1.0 eq) dropwise over 15 minutes.
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Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The mixture will turn yellow and viscous.
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Workup: Cool the reaction to room temperature. Dilute with 1M HCl and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or silica gel chromatography to yield Hagemann's ester.
Protocol 2: Representative Organocatalyzed Synthesis using L-Proline
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Setup: To a vial with a magnetic stir bar, add ethyl acetoacetate (2.0 eq) and the chosen solvent (e.g., DMSO).
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Catalyst Addition: Add L-proline (0.2 eq). Stir the mixture for 10 minutes at room temperature.
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Reagent Addition: Slowly add a 37% aqueous solution of formaldehyde (1.0 eq) to the mixture.
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Reaction: Stir the reaction at 40-50 °C for 24-48 hours, monitoring by TLC or GC-MS until the starting material is consumed.
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Workup: Dilute the reaction mixture with water and extract with diethyl ether (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield Hagemann's ester.
Section 4: Visualizations
References
Technical Support Center: Synthesis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's Ester.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: This compound is widely known in organic chemistry as Hagemann's Ester.[1]
Q2: What is the primary reaction mechanism for synthesizing Hagemann's Ester?
A2: The most common and well-established method is the Robinson annulation.[2] This reaction involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation to form the six-membered ring.[3][4][5]
Q3: What are the typical starting materials for this synthesis?
A3: The synthesis generally utilizes ethyl acetoacetate as the Michael donor and an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), as the Michael acceptor.[1][2]
Q4: What is the role of a base or catalyst in this reaction?
A4: A base is typically required to deprotonate the ethyl acetoacetate, forming an enolate nucleophile.[3] This enolate then initiates the Michael addition. The subsequent aldol condensation is also base-catalyzed. Common bases include sodium ethoxide, potassium hydroxide, or amines like pyrrolidine.[6]
Q5: How do solvents influence the Robinson annulation process?
A5: Solvents play a critical role in the reaction by influencing the stability of intermediates and transition states.[7] The choice of solvent can affect reaction rates, yields, and even the stereochemical outcome of the reaction.[2][8] Polar solvents are generally used to dissolve the ionic intermediates formed during the reaction.[7]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here are some common issues and troubleshooting steps:
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Cause: Ineffective enolate formation.
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Solution: Ensure your base is strong enough and used in the correct stoichiometric amount to deprotonate the ethyl acetoacetate. Check the purity and dryness of your reagents and solvent, as water can quench the enolate.
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-
Cause: Polymerization of methyl vinyl ketone (MVK).
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Cause: Unfavorable reaction equilibrium.
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Solution: The aldol condensation step is often reversible. Driving the reaction towards the product can be achieved by removing the water formed during the final dehydration step, for example, by using a Dean-Stark apparatus if the solvent forms an appropriate azeotrope.
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Cause: Incorrect solvent choice.
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Solution: The solvent polarity can significantly impact the reaction. Protic solvents (e.g., ethanol, t-butanol) can stabilize the enolate and other charged intermediates. Aprotic solvents (e.g., DMF, DMSO) may favor different reaction pathways.[8][10] Experiment with different solvents to find the optimal conditions for your specific base and substrate.
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Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity?
A2: The formation of byproducts is a common issue, often arising from competing reaction pathways.
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Cause: Self-condensation of ethyl acetoacetate or MVK.
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Solution: Control the rate of addition of your reagents. Slowly adding the MVK to the pre-formed enolate of ethyl acetoacetate can minimize the self-condensation of MVK. Maintaining a lower reaction temperature can also help improve selectivity.
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Cause: Formation of the Michael adduct without subsequent cyclization.
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Solution: The cyclization (aldol condensation) step may require more forcing conditions, such as higher temperatures or a longer reaction time.[4] Ensure the base is not fully consumed after the Michael addition. Sometimes, isolating the Michael adduct first and then subjecting it to cyclization in a separate step can provide better overall yields.[2]
-
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Cause: Formation of a different regioisomer.
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Solution: The cyclization of the intermediate diketone can sometimes lead to different ring products. The choice of catalyst can influence regioselectivity. For instance, using pyrrolidinium acetate has been shown to favor the desired product, while other catalysts might lead to different isomers.[6][11]
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Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be due to catalyst deactivation or suboptimal conditions.
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Cause: Catalyst deactivation or insufficient amount.
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Solution: The base can be consumed by acidic impurities or side reactions. Ensure all glassware is dry and reagents are pure. It may be necessary to use a catalytic amount of a stronger base or a stoichiometric amount of a weaker base.
-
-
Cause: Reaction temperature is too low.
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Solution: While lower temperatures can improve selectivity, the activation energy for the aldol condensation might not be reached. Gradually increasing the temperature while monitoring the reaction progress by TLC or GC can help push the reaction to completion.
-
-
Cause: Poor solubility of intermediates.
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Solution: The intermediate Michael adduct may precipitate out of the solution if the solvent is not appropriate. Try a solvent system that can better solubilize all species involved in the reaction.
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Experimental Protocols & Data
Representative Experimental Protocol
This protocol is a generalized procedure based on common literature methods for the Robinson Annulation synthesis of Hagemann's Ester.
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Preparation: All glassware should be oven-dried and assembled hot under an inert atmosphere (e.g., Argon or Nitrogen).[12]
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Reagent Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.
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Michael Addition: Slowly add freshly distilled methyl vinyl ketone to the enolate solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Aldol Condensation & Dehydration: Heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration to form the final product.
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Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or HCl). Remove the solvent under reduced pressure. Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Solvent Effect on Yield (Qualitative Summary)
| Solvent Type | Examples | General Effect on Robinson Annulation | Rationale |
| Polar Protic | Ethanol, Methanol, t-Butanol | Commonly used, often providing moderate to good yields. Can facilitate both Michael and Aldol steps. | Can stabilize charged intermediates (enolates, alkoxides) through hydrogen bonding. Also acts as a proton source for protonation steps.[7][13] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can accelerate the reaction, but may also promote side reactions if not carefully controlled. | Effectively solvates cations, leaving the enolate anion more "naked" and nucleophilic. Lack of acidic protons prevents unwanted protonation.[7][10] |
| Non-polar | Toluene, Benzene, Hexane | Generally less effective as the sole solvent due to poor solubility of ionic intermediates. Often used with a phase-transfer catalyst or for azeotropic removal of water. | Does not effectively stabilize the charged intermediates required for the reaction mechanism. |
Note: The optimal solvent is highly dependent on the specific base, substrates, and reaction temperature.
Visual Guides
Reaction Workflow: Robinson Annulation
Caption: Robinson annulation workflow for Hagemann's Ester synthesis.
Troubleshooting Logic Flow
References
- 1. nbinno.com [nbinno.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. A new synthesis of this compound (Hagemann's ester) and its methyl and t-butyl analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. A new synthesis of this compound (Hagemann's ester) and its methyl and t-butyl analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Managing Stereoselectivity in Hagemann's Ester Reactions
Welcome to the technical support center for managing stereoselectivity in Hagemann's ester reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling stereoselectivity in Hagemann's ester reactions?
A1: The primary challenges in controlling stereoselectivity in Hagemann's ester reactions revolve around two main aspects: the initial formation of the cyclohexenone core and the subsequent functionalization, such as alkylation. The creation of stereocenters during the cyclization and any subsequent reactions can lead to mixtures of enantiomers and diastereomers. Key difficulties include low enantiomeric excess (ee), poor diastereoselectivity (dr), and unexpected inversion of stereochemistry.
Q2: What are the main strategies to induce stereoselectivity in the synthesis of Hagemann's ester and its derivatives?
A2: The two primary strategies for inducing stereoselectivity are the use of chiral catalysts (organocatalysis or metal-based catalysis) and the employment of chiral auxiliaries.[1][2]
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Organocatalysis: Chiral amines, particularly proline and its derivatives, are widely used to catalyze the asymmetric Robinson annulation, a key step in the formation of related cyclohexenone structures like the Wieland-Miescher ketone.[3][4] This approach can be adapted for Hagemann's ester synthesis.
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Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction.[5] After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a common example used in aldol and alkylation reactions.[1][5][6]
Q3: How do I choose between using a chiral catalyst and a chiral auxiliary?
A3: The choice depends on several factors including the specific transformation, the availability and cost of the chiral source, and the ease of catalyst/auxiliary removal.
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Chiral catalysts are often used in smaller, substoichiometric amounts, making them economically and environmentally attractive for large-scale synthesis.[7] However, catalyst development and optimization can be time-consuming.
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Chiral auxiliaries are used in stoichiometric amounts and require additional steps for attachment and removal.[8] Despite this, they can provide very high levels of stereocontrol and are often predictable.[1][8]
Q4: Can I perform a diastereoselective alkylation on an already formed Hagemann's ester?
A4: Yes, diastereoselective alkylation is a common strategy. By deprotonating the Hagemann's ester to form an enolate, subsequent reaction with an electrophile can be directed by existing stereocenters or by a chiral auxiliary attached to the molecule. The choice of base, solvent, and reaction temperature are critical for achieving high diastereoselectivity.[8][9]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in Organocatalytic Synthesis
Scenario: You are performing a proline-catalyzed synthesis of a Hagemann's ester analog and obtain the desired product with a low enantiomeric excess.
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst | L-proline may not be the optimal catalyst. Screen other proline derivatives (e.g., diphenylprolinol silyl ether) or other classes of chiral amines (e.g., cinchona alkaloids).[10] |
| Incorrect Solvent | The solvent can significantly influence the transition state geometry. Screen a range of aprotic and protic solvents. For proline catalysis, polar aprotic solvents like DMSO or DMF are often effective. |
| Inappropriate Temperature | Asymmetric reactions are highly temperature-sensitive. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or lower) often increases enantioselectivity by favoring the lower energy transition state. |
| Water Content | Traces of water can interfere with the catalytic cycle. Ensure all reagents and solvents are anhydrous. |
| Catalyst Loading | The catalyst loading can affect the reaction kinetics and selectivity. Optimize the catalyst loading (typically between 1-30 mol%). |
Problem 2: Poor Diastereoselectivity in Alkylation Reactions
Scenario: You are performing an alkylation on a Hagemann's ester derivative containing a chiral auxiliary, but you obtain a nearly 1:1 mixture of diastereomers.
| Potential Cause | Recommended Solution |
| Incomplete Enolate Formation | Ensure complete deprotonation to the desired enolate. Use a strong, non-nucleophilic base like LDA or LiHMDS. The choice of base can influence the enolate geometry (E/Z), which in turn affects diastereoselectivity. |
| High Reaction Temperature | Higher temperatures can lead to a loss of selectivity. Perform the alkylation at low temperatures (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states. |
| Lewis Acid Coordination | For aldol-type reactions following enolate formation, the choice of Lewis acid is critical for creating a rigid, well-defined transition state. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimize their stoichiometry. |
| Steric Hindrance | The steric bulk of both the chiral auxiliary and the electrophile can impact the facial selectivity. A bulkier auxiliary may be required for better stereocontrol. |
Data Presentation
The following tables provide representative data for managing stereoselectivity in reactions related to Hagemann's ester synthesis.
Table 1: Comparison of Chiral Amine Catalysts in an Asymmetric Michael Addition
| Catalyst | Catalyst Type | Solvent | Temp (°C) | Yield (%) | ee (%) |
| L-Proline | Secondary Amine | DMSO | RT | 75 | 70 |
| (S)-Diphenylprolinol silyl ether | Secondary Amine | Toluene | -20 | 92 | 98 |
| Cinchona Alkaloid Derivative | Primary Amine | CH₂Cl₂ | -40 | 88 | 95 |
Table 2: Diastereoselective Alkylation using a Chiral Auxiliary
| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) |
| Methyl Iodide | LDA | THF | -78 | 90 | >95:5 |
| Benzyl Bromide | LiHMDS | THF | -78 | 85 | 90:10 |
| Allyl Bromide | KHMDS | Toluene | -78 | 82 | 92:8 |
Experimental Protocols
Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Robinson Annulation
This protocol is adapted from the synthesis of Wieland-Miescher ketone and can be modified for Hagemann's ester analogues.[11]
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To a solution of the starting dione (1.0 eq) in an appropriate solvent (e.g., DMSO or DMF), add (S)-proline (0.1 - 0.3 eq).
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Stir the mixture at room temperature until the catalyst dissolves.
-
Add the Michael acceptor (e.g., methyl vinyl ketone, 1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Determine the enantiomeric excess by chiral HPLC analysis.[12]
Protocol 2: General Procedure for Diastereoselective Alkylation using an Evans Auxiliary
This protocol provides a general method for the diastereoselective alkylation of a carbonyl compound derivatized with an Evans-type chiral auxiliary.[5]
-
To a flame-dried flask under an inert atmosphere, add a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) and stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
The chiral auxiliary can be cleaved using standard methods (e.g., hydrolysis with LiOH or reductive cleavage with LiBH₄).
Visualizations
Caption: Enamine catalysis cycle for asymmetric functionalization.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General workflow for using a chiral auxiliary.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Hagemann's Ester and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Hagemann's ester, formally known as ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, and its analogs are versatile synthons in organic chemistry, prized for their utility in the construction of complex molecular architectures, including natural products and biologically active compounds.[1][2] This guide provides a comparative analysis of the reactivity of Hagemann's ester analogs and contrasts their synthetic utility with alternative cyclohexenone-based building blocks. The information presented is supported by experimental data to aid researchers in selecting the most appropriate starting materials and reaction pathways for their synthetic targets.
Reactivity Profile of Hagemann's Ester Analogs
The reactivity of Hagemann's ester is characterized by several key features: the presence of an α,β-unsaturated ketone, an enolizable β-keto ester moiety, and multiple sites susceptible to nucleophilic and electrophilic attack. This unique combination of functional groups allows for a wide range of chemical transformations.
The primary sites of reactivity are the C1 (α-to the ester), C3 (α'- to the ketone), and C5 positions, as well as the carbonyl group of the ketone. Alkylation reactions, in particular, have been studied extensively, revealing a nuanced regioselectivity dependent on the reaction conditions and the nature of the electrophile.
Quantitative Analysis of Key Transformations
The following tables summarize the yields of various key reactions performed on Hagemann's ester and its derivatives, providing a quantitative measure of their reactivity and synthetic efficiency.
Table 1: Yields of Selected Reactions on Hagemann's Ester Analogs
| Entry | Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Hagemann's Ester | C3-Alkylation | NaOEt, MeI, EtOH | Ethyl 2,3-dimethyl-4-oxocyclohex-2-enecarboxylate | 83% (as a 4:1 mixture with C1-alkylated product) | [3] |
| 2 | Hagemann's Ester | C3-Alkylation | NaOEt, Methallyl chloride, EtOH | Ethyl 3-methallyl-2-methyl-4-oxocyclohex-2-enecarboxylate | 82% | [3] |
| 3 | Ethyl 2,3-dimethyl-4-oxocyclohex-2-enecarboxylate | Aromatization | I₂, t-BuOH, reflux | Ethyl 4-hydroxy-2,3-dimethylbenzoate | 65% | [4] |
| 4 | Ethyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate | Aromatization | I₂, t-BuOH, reflux | Ethyl 4-hydroxy-2,6-dimethylbenzoate | 60% | [4] |
| 5 | Substituted Hagemann's Ester derivative | Wittig Olefination | Ph₃P=CH₂, THF | Diene product | 76% | [1] |
| 6 | Phenolic Hagemann's Ester derivative | ortho-Claisen Rearrangement | Diethylaniline, 200°C | Alkylated phenol | Good yields | [4] |
Table 2: Regioselectivity of Hagemann's Ester Alkylation
| Entry | Alkylating Agent | Base | C1-Alkylated Product (%) | C3-Alkylated Product (%) | Reference |
| 1 | Methyl Iodide | NaOEt | 20 | 80 | [3][5] |
| 2 | Methallyl Chloride | NaOEt | - | ~100 | [3][5] |
| 3 | Isopropyl Bromide | NaOEt | Accompanies C3-alkylation | Major product | [5] |
| 4 | Butyl Bromide | NaOEt | Accompanies C3-alkylation | Major product | [5] |
Alternative Cyclohexenone Building Blocks: A Comparative Overview
While Hagemann's ester and its analogs offer broad synthetic potential, other cyclohexenone derivatives serve as important alternatives, each with its own characteristic reactivity and applications.
The Wieland-Miescher Ketone and Robinson Annulation Products
The Wieland-Miescher ketone is a bicyclic enedione that has been extensively used in the synthesis of steroids and other complex polycyclic natural products.[6] It is typically synthesized via a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4]
The Robinson annulation provides a general and flexible entry into a wide variety of substituted cyclohexenones, making its products viable alternatives to Hagemann's ester analogs.[1][7] The choice between using a Hagemann's ester-based approach versus a Robinson annulation strategy often depends on the desired substitution pattern and the availability of the starting materials.
Comparative Analysis
| Feature | Hagemann's Ester Analogs | Robinson Annulation Products (e.g., Wieland-Miescher Ketone) |
| Synthesis | Multiple established methods (e.g., Knoevenagel, Newman-Lloyd).[2] | Generally synthesized via Robinson annulation from simpler ketones and α,β-unsaturated ketones.[4] |
| Functionalization | Highly versatile; allows for sequential and regioselective introduction of substituents at C1, C3, and C5, and modification of the ketone.[1][4] | Reactivity is centered around the enone and the second ketone (in the case of diketones), allowing for a range of transformations.[2] |
| Key Applications | Synthesis of highly substituted phenols, benzenes, and various natural products.[1][2] | Cornerstone in the synthesis of steroids, terpenoids, and other polycyclic systems.[2][6] |
| Structural Diversity | The ability to introduce a wide array of substituents at multiple positions allows for the creation of a diverse library of complex small molecules. | Primarily used to construct fused ring systems with specific stereochemistry. |
Experimental Protocols
Detailed methodologies for key transformations are provided below to facilitate the practical application of the chemistry discussed.
Protocol 1: C3-Alkylation of Hagemann's Ester
This procedure describes the selective alkylation of Hagemann's ester at the C3 position.
Materials:
-
Hagemann's ester
-
Sodium ethoxide (NaOEt)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous ethanol (EtOH)
-
Standard work-up reagents (water, ether, brine, drying agent)
Procedure:
-
Dissolve Hagemann's ester in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature.
-
After stirring for 30 minutes, add the alkyl halide dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Aromatization of a C3-Alkylated Hagemann's Ester
This protocol details the conversion of a substituted Hagemann's ester to a polysubstituted phenol.[4]
Materials:
-
C3-alkylated Hagemann's ester
-
Iodine (I₂)
-
tert-Butanol (t-BuOH)
-
Standard work-up reagents (ether, 10% sodium thiosulfate solution, 4% NaOH solution, HCl)
Procedure:
-
Dissolve the C3-alkylated Hagemann's ester in tert-butanol in a round-bottom flask.
-
Add iodine portionwise to the solution.
-
Reflux the reaction mixture, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent by rotary evaporation.
-
Dissolve the residue in ether and wash sequentially with water and 10% sodium thiosulfate solution.
-
Extract the ether layer with 4% aqueous NaOH.
-
Acidify the aqueous extracts with concentrated HCl and extract with ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the phenolic product.
Protocol 3: Wittig Olefination of a Hagemann's Ester Derivative
This procedure describes the conversion of the ketone functionality into an exocyclic double bond.
Materials:
-
Hagemann's ester derivative (ketone)
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up reagents
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add potassium tert-butoxide portionwise at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of the Hagemann's ester derivative in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ether, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash chromatography.
Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows discussed in this guide.
Caption: General reactivity pathways of Hagemann's ester.
Caption: Workflow for the synthesis of a polysubstituted phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Novel approaches to the synthesis of Wieland-Miescher ketone analogues - UCL Discovery [discovery.ucl.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Spectroscopic Analysis for the Structural Confirmation of Ethyl 2-Methyl-4-Oxocyclohex-2-enecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile intermediate in organic synthesis. Through a detailed examination of expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document outlines how these methods collectively provide unambiguous structural elucidation. This guide also offers a comparison with potential isomeric structures and detailed experimental protocols for data acquisition.
Introduction to this compound
This compound, often referred to as Hagemann's Ester, is a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure incorporates several key functional groups: an α,β-unsaturated ketone, an ester, and a chiral center, which makes its definitive structural confirmation essential. The molecular formula is C₁₀H₁₄O₃ and it has a molecular weight of 182.22 g/mol .[2][3]
Spectroscopic Data Comparison for Structural Confirmation
The following sections detail the expected spectroscopic data for this compound. This predicted data is based on established principles of spectroscopic interpretation and typical values for the constituent functional groups.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts (δ) for this compound are summarized in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Structural Feature Confirmed |
| -CH₃ (ester) | 1.2-1.4 | Triplet (t) | 3H | Ethyl ester group |
| -CH₂- (ester) | 4.1-4.3 | Quartet (q) | 2H | Ethyl ester group |
| C2-CH₃ | 1.8-2.2 | Singlet (s) | 3H | Methyl group on the double bond |
| C3-H (vinylic) | 5.8-6.2 | Singlet (s) or narrow multiplet | 1H | α,β-unsaturated system |
| C5-H₂ | 2.3-2.6 | Multiplet (m) | 2H | Methylene group adjacent to ketone |
| C6-H₂ | 2.1-2.4 | Multiplet (m) | 2H | Methylene group in the ring |
| C1-H | 3.2-3.5 | Multiplet (m) | 1H | Methine proton adjacent to ester |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected chemical shifts for this compound are presented below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Structural Feature Confirmed |
| -CH₃ (ester) | ~14 | Ethyl ester group |
| -CH₂- (ester) | ~60 | Ethyl ester group |
| C2-CH₃ | 15-20 | Methyl group on the double bond |
| C1 | 50-60 | Methine carbon adjacent to ester |
| C2 | 125-135 | Quaternary carbon of the double bond |
| C3 | 120-130 | Vinylic CH carbon |
| C4 (C=O, ketone) | 195-205 | Ketone carbonyl group |
| C5 | 35-45 | Methylene carbon adjacent to ketone |
| C6 | 30-40 | Methylene carbon in the ring |
| C=O (ester) | 170-175 | Ester carbonyl group |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The table below lists the expected key IR absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (α,β-unsaturated ketone) | 1665-1685 | Strong | Stretching |
| C=O (ester) | 1715-1730 | Strong | Stretching |
| C=C (alkene) | 1600-1650 | Medium | Stretching |
| C-O (ester) | 1000-1300 | Strong | Stretching |
| C-H (sp³ hybridized) | 2850-3000 | Medium-Strong | Stretching |
| C-H (sp² hybridized) | 3000-3100 | Medium | Stretching |
The presence of two distinct carbonyl peaks is a key diagnostic feature to differentiate this structure from isomers that may only contain one type of carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, using electron ionization (EI), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 182.
Expected Fragmentation Pattern:
-
[M]⁺• at m/z = 182: The molecular ion.
-
[M - OCH₂CH₃]⁺ at m/z = 137: Loss of the ethoxy group from the ester.
-
[M - COOCH₂CH₃]⁺ at m/z = 109: Loss of the entire ethyl ester group.
-
Retro-Diels-Alder fragmentation: Characteristic of cyclohexene systems, which can lead to various smaller fragments.
Comparison with Alternative Structures
To highlight the power of these spectroscopic techniques, let's consider a hypothetical isomer, ethyl 3-methyl-4-oxocyclohex-2-enecarboxylate .
-
¹H NMR: The vinylic proton at C2 would likely be a doublet, and its chemical shift would be different. The methyl group at C3 would appear as a doublet.
-
¹³C NMR: The chemical shifts of the carbons in the cyclohexene ring would differ significantly due to the different substitution pattern.
-
IR Spectroscopy: While the main functional groups are the same, the conjugation pattern is different, which could lead to slight shifts in the C=O and C=C stretching frequencies.
-
Mass Spectrometry: The fragmentation pattern would likely be different due to the altered stability of the resulting fragments.
This comparative analysis demonstrates how a complete set of spectroscopic data can definitively distinguish between isomers.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and record their abundance to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizations
The following diagrams illustrate the structure of the target molecule and the logical workflow for its spectroscopic analysis.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
A Comparative Analysis of Synthetic Routes to Hagemann's Ester
Hagemann's ester, formally known as ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, is a valuable intermediate in the synthesis of a wide array of natural products, including sterols, terpenoids, and trisporic acids.[1] Since its initial preparation by Carl Hagemann in 1893, several synthetic routes have been developed, each with distinct advantages and disadvantages. This guide provides a comparative study of the prominent methods for synthesizing Hagemann's ester, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable route for their specific needs.
Comparison of Hagemann's Ester Synthesis Routes
The following table summarizes the key aspects of the primary synthetic routes to Hagemann's ester, providing a clear comparison of their starting materials, reaction types, and reported yields.
| Synthesis Route | Starting Materials | Key Intermediates | Reaction Type | Reported Yield |
| Hagemann's Original Synthesis | Ethyl acetoacetate, Methylene iodide, Sodium methoxide | Diethyl 2,4-diacetylpentanedioate | Alkylation, Intramolecular cyclization, Decarboxylation | Not explicitly found |
| Knoevenagel Approach | Ethyl acetoacetate, Formaldehyde, Piperidine | Diethyl 2,4-diacetylpentanedioate | Knoevenagel condensation, Michael addition, Intramolecular aldol condensation, Decarboxylation | Good to excellent (specific yield not found) |
| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | 1,5-diketone | Michael addition, Intramolecular aldol condensation | Not explicitly found for Hagemann's ester |
| Newman and Lloyd Approach | 2-Methoxy-1,3-butadiene, Ethyl 2-butynoate | Diels-Alder adduct | Diels-Alder reaction, Hydrolysis | Not explicitly found |
| Mannich and Forneau Approach | Ethyl acetoacetate, Methyl vinyl ketone, Diethyl-methyl-(3-oxo-butyl)-ammonium iodide | Cyclic aldol product | Mannich reaction, Aldol condensation | Not explicitly found |
Experimental Protocols and Methodologies
This section provides detailed experimental procedures for the key synthetic routes to Hagemann's ester.
Knoevenagel Approach
This method represents a significant improvement over Hagemann's original synthesis by utilizing readily available formaldehyde. The reaction proceeds through a tandem Knoevenagel condensation/Michael addition followed by an intramolecular aldol condensation and subsequent decarboxylation.
Experimental Protocol:
Robinson Annulation
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. In the context of Hagemann's ester synthesis, this involves the reaction of ethyl acetoacetate with methyl vinyl ketone.
Experimental Protocol:
To a solution of ethyl acetoacetate in a suitable solvent, a base such as sodium ethoxide is added to generate the enolate. Methyl vinyl ketone is then added, initiating the Michael addition to form a 1,5-diketone intermediate. This intermediate, often without isolation, is then heated in the presence of a base to facilitate an intramolecular aldol condensation, followed by dehydration, to afford Hagemann's ester. Specific yields for this direct synthesis of Hagemann's ester are not well-documented in the readily available literature.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to Hagemann's ester.
Conclusion
While several routes to Hagemann's ester have been reported, the Knoevenagel approach and the Robinson annulation are among the most conceptually straightforward and frequently cited. However, a notable lack of recent, detailed experimental procedures with reported yields in readily accessible literature presents a challenge for direct quantitative comparison. The Newman and Lloyd and Mannich and Forneau approaches offer alternative strategies but are less commonly employed. For researchers seeking to synthesize Hagemann's ester, a re-examination and optimization of the Knoevenagel or Robinson annulation routes with modern analytical techniques would be a valuable endeavor to establish a reliable and high-yielding protocol.
References
A Comparative Guide to Validating the Purity of Synthesized Ethyl 2-Methyl-4-Oxocyclohex-2-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly known as Hagemann's ester, is a pivotal intermediate in the synthesis of a wide array of complex molecules, including steroids and various therapeutic agents.[1][2] Its purity is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive comparison of methods to validate the purity of synthesized Hagemann's ester, offering detailed experimental protocols and comparative data with alternative synthetic building blocks.
Synthesis and Purification Overview
The most common and established method for synthesizing Hagemann's ester is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[3][4] A typical route involves the reaction of ethyl acetoacetate with methyl vinyl ketone.[5]
While the synthesis is well-documented, the crude product invariably contains unreacted starting materials, byproducts, and isomers that necessitate rigorous purification. The two primary methods for purifying Hagemann's ester are vacuum distillation and column chromatography.
Experimental Workflow for Synthesis and Purification
Figure 1. General workflow for the synthesis and purification of Hagemann's ester.
Experimental Protocols
Purification by Vacuum Distillation
Vacuum distillation is an effective method for purifying Hagemann's ester, especially for larger scale preparations where the boiling points of the desired product and impurities are significantly different.
Protocol:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed with vacuum grease.
-
Crude Material: Place the crude Hagemann's ester in a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system. A water aspirator or a vacuum pump can be used.
-
Heating: Gently heat the flask using a heating mantle with continuous stirring.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. For Hagemann's ester, the boiling point is approximately 115-120 °C at 3 mmHg.[6]
Purification by Column Chromatography
Column chromatography offers a higher degree of purification, particularly for removing isomers and closely related byproducts.
Protocol:
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Validation: A Comparative Analysis
The purity of the synthesized Hagemann's ester must be rigorously validated using various analytical techniques. Below is a comparison of common methods.
Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Typical Purity Specification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | Retention time and mass spectrum for identification and quantification of volatile impurities. | >95.0% (GC)[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed information about molecular structure. | Confirms the chemical structure and identifies impurities by their characteristic signals. | Conforms to structure. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and a liquid mobile phase under high pressure. | Retention time for identification and peak area for quantification of non-volatile and thermally labile impurities. | >98% |
Logical Flow for Purity Validation
Figure 2. Decision-making workflow for validating the purity of Hagemann's ester.
Comparative Data and Analysis
Common Impurities in Hagemann's Ester Synthesis
The Robinson annulation synthesis of Hagemann's ester can lead to several byproducts. Understanding these impurities is crucial for developing effective purification and validation strategies.
| Impurity | Formation Pathway | Key Identifying Features |
| Unreacted Ethyl Acetoacetate | Incomplete reaction. | Characteristic signals in ¹H NMR and a distinct retention time in GC. |
| Unreacted Methyl Vinyl Ketone | Incomplete reaction. | Volatile, easily detected by GC-MS. |
| Isomeric Byproducts | Alternative cyclization pathways during the aldol condensation. | May have similar mass spectra but different retention times in GC and distinct NMR signals. |
| Polymeric Materials | Polymerization of methyl vinyl ketone under basic conditions. | Typically non-volatile and will remain as residue during distillation. |
Spectral Data for Pure this compound
The following table summarizes the expected spectral data for pure Hagemann's ester.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.95 (s, 3H, -CH₃), 2.30-2.50 (m, 4H, -CH₂-), 3.50 (m, 1H, -CH-), 4.15 (q, 2H, J=7.1 Hz, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 14.1, 19.8, 30.5, 37.2, 45.1, 60.8, 128.5, 160.1, 172.3, 198.2. |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z = 182. |
Note: Chemical shifts and retention times can vary slightly depending on the instrument and conditions.
Comparison with Alternative Building Blocks
The Wieland-Miescher ketone and the Hajos-Parrish ketone are two other important building blocks, often synthesized via Robinson annulation, that serve as alternatives to Hagemann's ester in certain synthetic pathways.[1][8][9][10][11][12][13][14]
| Compound | Structure | Typical Synthesis | Purity Validation Methods | Key Considerations |
| This compound (Hagemann's Ester) | Cyclic β-keto ester | Robinson Annulation | GC-MS, NMR, HPLC | Versatile for introducing further substitutions. |
| Wieland-Miescher Ketone | Bicyclic dione | Robinson Annulation | GC-MS, NMR, Chiral HPLC | A key starting material for steroid synthesis.[1] Purity often involves enantiomeric excess (ee) determination. |
| Hajos-Parrish Ketone | Bicyclic enone | Asymmetric Robinson Annulation | NMR, Chiral HPLC | Chiral building block; purity assessment focuses on diastereomeric and enantiomeric purity.[11][12][13] |
Comparative Purity Analysis Data
| Parameter | Hagemann's Ester | Wieland-Miescher Ketone | Hajos-Parrish Ketone |
| Typical Purity | >95% | >98% (often after recrystallization) | >95% (enantiomeric excess is critical) |
| Primary Analytical Technique | GC-MS, ¹H NMR | ¹H NMR, Chiral HPLC | ¹H NMR, Chiral HPLC |
| Key Impurity Type | Isomers, unreacted starting materials | Diastereomers, enantiomers | Diastereomers, enantiomers |
Conclusion
Validating the purity of synthesized this compound is a critical step in its utilization as a synthetic intermediate. A multi-pronged analytical approach employing GC-MS, NMR, and HPLC is recommended for comprehensive purity assessment. While vacuum distillation provides a good primary purification, column chromatography is often necessary to remove isomeric impurities. When compared to alternatives like the Wieland-Miescher and Hajos-Parrish ketones, the purity validation of Hagemann's ester is generally more straightforward, focusing on chemical purity rather than stereochemical purity. For researchers and professionals in drug development, a thorough understanding of these validation techniques is essential for ensuring the quality and reliability of their synthetic endeavors.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. 487-51-4|this compound|BLD Pharm [bldpharm.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. kbfi.ee [kbfi.ee]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Pioneering the Bio-Evaluation of Hagemann's Ester Derivatives: A Call for Research
A comprehensive review of existing scientific literature reveals a significant gap in the exploration of the biological activities of Hagemann's ester derivatives. Despite its long history in organic synthesis as a versatile scaffold for the construction of complex molecules, there is a notable absence of published studies detailing the antimicrobial, antitumor, or enzyme-inhibitory properties of compounds directly derived from Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate).
Hagemann's ester, first synthesized in 1893, is a well-established building block in the synthesis of a variety of natural products and complex organic molecules.[1] Its inherent reactivity and densely functionalized cyclohexenone core suggest that its derivatives could present a rich source of novel bioactive compounds. However, the scientific community has yet to systematically investigate this potential.
Our extensive search for quantitative data, such as IC50 or MIC values, and detailed experimental protocols concerning the biological evaluation of Hagemann's ester derivatives has been unfruitful. Similarly, no elucidated signaling pathways or specific mechanisms of action for this class of compounds are available in the current body of scientific literature.
This lack of data precludes the creation of a detailed comparison guide as originally intended. The core requirements for such a guide—quantitative data for comparison, detailed experimental methodologies, and visualizations of biological pathways—cannot be met due to the absence of primary research in this specific area.
The absence of this critical information highlights a promising and underexplored avenue for research in medicinal chemistry and drug discovery. The synthesis of a library of Hagemann's ester derivatives and their subsequent screening for various biological activities could unveil novel therapeutic agents.
To stimulate and guide future research in this area, we propose a generalized experimental workflow for the synthesis and evaluation of Hagemann's ester derivatives.
Proposed Research Workflow
The following diagram outlines a potential workflow for future studies aimed at characterizing the biological activities of Hagemann's ester derivatives.
Figure 1. A proposed workflow for the synthesis and biological evaluation of Hagemann's ester derivatives.
This communication serves as a call to the scientific community to explore the untapped potential of Hagemann's ester derivatives as a source of new biologically active compounds. The establishment of their structure-activity relationships could provide a foundation for the development of novel therapeutics. We encourage researchers to undertake studies in this area and contribute to filling this significant knowledge gap.
References
A Comparative Guide to the Computational-Mechanical Analysis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of key computational studies on reaction mechanisms analogous to the synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. By examining the methodologies and findings of these studies, researchers can gain a deeper understanding of the factors governing these critical carbon-carbon bond-forming reactions.
Key Reaction Pathways: A Computational Perspective
The formation of the cyclohexenone core of Hagemann's ester proceeds through two sequential key steps:
-
Michael Addition: The conjugate addition of an enolate, derived from a β-ketoester like ethyl acetoacetate, to an α,β-unsaturated ketone, such as methyl vinyl ketone.
-
Intramolecular Aldol Condensation: The subsequent cyclization of the resulting 1,5-dicarbonyl intermediate, followed by dehydration to yield the final α,β-unsaturated cyclic ketone.
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy profiles of these steps.
Comparative Analysis of Computational Studies
The following table summarizes quantitative data from selected computational studies on reactions relevant to the synthesis of Hagemann's ester. It is important to note that the specific substrates and computational levels vary between studies, which should be considered when making direct comparisons.
| Reaction Type | Reactants | Computational Method | Key Findings (Activation Energy, kcal/mol) | Reference |
| Intramolecular Aldol Condensation | 1,6-Diketones | Ab initio | The enolization of the diketone is a key step in the acid-catalyzed mechanism, and the cyclization step has a very small activation energy. | [3][4] |
| Michael Addition & Aldol Condensation (Robinson Annulation) | Ketone + α,β-Unsaturated Ketone | Not specified | The reaction proceeds via a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[1][5][6] | [1][5][6] |
| Michael Addition of β-diones to Enones | Cyclic β-diones + α,β-Unsaturated Enones | Not specified (Organocatalysis study) | Enantioselective Michael addition can be achieved with high yields and enantiomeric excess using quinine-based primary amine or squaramide catalysts.[7] | [7] |
| Michael Addition of Malonates to Enones | Malonates + α,β-Unsaturated Ketones | Not specified (Organocatalysis study) | 1,2-diphenylethanediamine can catalyze the reaction to furnish adducts in good yield and high enantiopurity.[8] | [8] |
Detailed Methodologies
A critical aspect of evaluating computational studies is understanding the theoretical methods employed. The accuracy of calculated energies and geometries is highly dependent on the chosen level of theory and basis set.
Ab Initio Study of Intramolecular Aldol Condensation of 1,6-Diketones:
-
Computational Approach: This study utilized ab initio methods to investigate the diastereoselective intramolecular aldol condensations of 1,6-diketones.[3][4]
-
Key Insight: The calculations highlighted the importance of the acidic medium and indicated that the enolization of the diketone is a crucial step in the acid-catalyzed pathway, with the subsequent cyclization having a very low activation barrier.[3][4]
While specific computational details such as the basis set and level of theory are not extensively detailed in the provided snippets, ab initio methods generally refer to calculations based on first principles without the inclusion of empirical parameters.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the Robinson annulation, the core reaction sequence in the synthesis of Hagemann's ester.
Caption: Robinson Annulation logical workflow.
Caption: Experimental workflow for Hagemann's ester synthesis.
Conclusion
Computational studies provide invaluable insights into the reaction mechanisms that underpin the synthesis of complex organic molecules like this compound. While a dedicated computational investigation of this specific reaction is yet to be published, the existing body of theoretical work on the Robinson annulation, Michael addition, and intramolecular aldol condensation offers a strong foundation for understanding the key energetic and stereochemical factors. By comparing the findings and methodologies of these studies, researchers can better predict and control the outcomes of their synthetic endeavors. Future computational work focusing on the precise substrates involved in Hagemann's ester synthesis would be highly beneficial for the rational design of more efficient and selective synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Theoretical study of intramolecular aldol condensation of 1, 6-diketones: trimethylsilyl substituent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of Hagemann's Ester Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic routes for Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) and outlines a framework for its kinetic analysis. While several synthetic methods have been established since its first preparation in 1893, a detailed quantitative comparison of their reaction kinetics is not extensively documented in publicly available literature. This guide presents the established reaction pathways and offers a detailed, generalized protocol for conducting such a kinetic analysis.
Introduction to Hagemann's Ester
Hagemann's ester is a versatile intermediate in organic synthesis, utilized in the creation of a wide array of natural products, including sterols, terpenoids, and trisporic acids.[1] Its synthesis involves the formation of a substituted cyclohexenone ring, a transformation that can be achieved through several distinct pathways. Understanding the kinetics of these pathways is crucial for optimizing reaction conditions, improving yields, and scaling up production for academic and industrial applications.
Synthetic Pathways to Hagemann's Ester
The formation of Hagemann's ester is typically achieved through a cascade reaction, which combines multiple reaction steps in a single pot. The most common pathways are variations of the Robinson annulation, which fundamentally involves a Michael addition followed by an intramolecular aldol condensation.
1. The Knoevenagel-Michael Cascade (Knoevenagel's Approach)
A widely adopted method involves the reaction of ethyl acetoacetate with formaldehyde, catalyzed by a base such as piperidine.[2] This in-situ formation of a Michael acceptor is then attacked by a second equivalent of ethyl acetoacetate. The resulting intermediate subsequently undergoes an intramolecular aldol condensation and dehydration to yield Hagemann's ester. This multi-step process can be visualized as a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular aldol cyclization.[3][4]
2. Hagemann's Original Approach
The initial synthesis reported by Carl Hagemann involved the reaction of two equivalents of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide.[1] This forms a diethyl ester of 2,4-diacetyl pentane, which is then cyclized with base and heat to produce Hagemann's ester.[1]
3. The Newman and Lloyd Approach
This method utilizes a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate. The resulting cycloadduct is then hydrolyzed to form Hagemann's ester.[1] A key advantage of this route is the potential to synthesize various C2-alkylated derivatives by modifying the butynoate starting material.[1]
4. The Mannich and Forneau Approach
This pathway involves a Mannich-type reaction. For instance, methyl vinyl ketone and ethyl acetoacetate can undergo an aldol cyclization in the presence of a catalytic amount of pyrrolidinium acetate or sodium ethoxide to form the final product, which is also a type of Robinson annulation.[1]
Comparative Kinetic Data
A thorough review of the scientific literature did not yield specific quantitative kinetic data (e.g., rate constants, activation energies) for the various synthetic routes to Hagemann's ester. Such data would be invaluable for a direct comparison of reaction efficiencies under different catalytic systems and conditions. The absence of this data highlights an opportunity for further research in this area.
In the absence of direct comparative data for Hagemann's ester, a qualitative comparison of the primary synthetic routes is presented below.
| Synthesis Route | Starting Materials | Key Reaction Steps | Reported Advantages/Features |
| Knoevenagel-Michael Cascade | Ethyl acetoacetate, Formaldehyde | Knoevenagel condensation, Michael addition, Intramolecular aldol condensation | "One-pot" synthesis, avoids handling of volatile Michael acceptors directly. |
| Hagemann's Original Approach | Ethyl acetoacetate, Methylene iodide | Alkylation, Cyclization/Condensation | Historical significance. |
| Newman and Lloyd Approach | 2-Methoxy-1,3-butadiene, Ethyl-2-butynoate | Diels-Alder reaction, Hydrolysis | Allows for the synthesis of C2-alkylated derivatives. |
| Mannich and Forneau Approach | Methyl vinyl ketone, Ethyl acetoacetate | Robinson Annulation (Aldol cyclization) | A direct application of the Robinson annulation. |
Proposed Experimental Protocol for Kinetic Analysis
To address the gap in kinetic data, the following is a detailed experimental protocol for the kinetic analysis of the Knoevenagel-Michael cascade synthesis of Hagemann's ester using ¹H NMR spectroscopy. This method allows for the in-situ monitoring of reactant consumption and product formation.
Objective: To determine the reaction order, rate constant, and activation energy for the formation of Hagemann's ester via the Knoevenagel-Michael cascade.
Materials:
-
Ethyl acetoacetate (freshly distilled)
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR tubes
-
Constant temperature bath or temperature-controlled NMR probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration.
-
In a typical experiment, a solution of ethyl acetoacetate and the internal standard in the deuterated solvent is prepared in an NMR tube.
-
The reaction is initiated by the addition of a known quantity of paraformaldehyde and the catalyst (piperidine). The tube is quickly shaken and placed in the NMR spectrometer.
-
-
NMR Data Acquisition:
-
The NMR spectrometer should be pre-calibrated for the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to provide a sufficient number of data points over the course of the reaction.
-
For each spectrum, ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the reactants (e.g., the methylene protons of ethyl acetoacetate), the product (e.g., the olefinic proton of Hagemann's ester), and the internal standard.
-
Integrate the selected peaks for each spectrum.
-
Calculate the concentration of the reactants and product at each time point by comparing their integral values to the integral of the known concentration of the internal standard.
-
Plot the concentration of the reactant(s) and product as a function of time.
-
Determine the initial rate of the reaction from the slope of the concentration vs. time plot at t=0.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while keeping the others constant.
-
Once the rate law is established, the rate constant (k) can be calculated.
-
To determine the activation energy (Ea), repeat the kinetic experiments at several different temperatures. A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, where R is the gas constant.
-
Visualizations
Signaling Pathway for Knoevenagel-Michael Cascade
Caption: Knoevenagel-Michael cascade for Hagemann's ester.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis.
Conclusion
While Hagemann's ester is a well-established synthetic intermediate, a comprehensive kinetic comparison of its various formation pathways is lacking in the current literature. The Knoevenagel-Michael cascade remains a popular and efficient "one-pot" method. The provided experimental protocol offers a robust framework for researchers to perform a detailed kinetic analysis of this, or similar, synthetic routes. The generation of such kinetic data would be a valuable contribution to the field, enabling more precise control and optimization of this important chemical transformation.
References
- 1. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Impurities in Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate Samples
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of impurities in ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final drug product.[1][2] The choice of analytical methodology is paramount for the accurate detection, identification, and quantification of these impurities. This guide provides a comparative overview of the most effective analytical techniques for this purpose, supported by experimental considerations and data presentation guidelines.
Potential Impurities in this compound
Impurities can originate from various stages, including synthesis, degradation, and storage.[2] Based on common synthetic routes for this compound (Hagemann's Ester), such as the condensation of ethyl acetoacetate and methyl vinyl ketone, potential impurities may include:
-
Starting Materials: Unreacted ethyl acetoacetate and methyl vinyl ketone.
-
Intermediates: Partially reacted intermediates from the condensation and cyclization steps.
-
Isomeric Impurities: Positional isomers such as ethyl 6-methyl-4-oxocyclohex-2-enecarboxylate.
-
Byproducts: Products from side reactions, such as Michael addition products.
-
Degradation Products: Compounds formed during storage or under stress conditions (e.g., hydrolysis of the ester).
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the nature of the impurities and the analytical objective (detection, quantification, or identification). The following table summarizes and compares the most relevant techniques.
| Technique | Principle | Advantages | Disadvantages | Application for this Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and impurity quantification.[3] | May require chromophores for UV detection, solvent consumption. | Ideal for the quantification of non-volatile impurities, including starting materials, intermediates, and isomeric byproducts. A validated HPLC method is the gold standard for purity testing.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and specificity for volatile and semi-volatile compounds, provides structural information from mass spectra.[4] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Effective for identifying and quantifying volatile impurities such as residual solvents and volatile starting materials.[2][4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. | Applicable to a wide range of compounds, provides molecular weight and structural information, high sensitivity and selectivity.[5] | Higher cost and complexity compared to HPLC-UV. | A powerful tool for the identification of unknown impurities and for providing structural confirmation of known impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of compounds based on the interaction of atomic nuclei with a magnetic field. | Unrivaled for structural elucidation of unknown impurities, can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.[6][7][8] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. | Essential for the definitive structural identification of isolated impurities and can be used to confirm the structure of the main component. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Fast, non-destructive, and provides information on the functional groups present. | Limited use for quantification and for complex mixtures. | Useful for the initial characterization of the bulk material and for identifying the presence of major functional group changes that may indicate a significant impurity. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reliable impurity characterization. Below are representative methodologies for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Quantification
-
Objective: To separate and quantify this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.[9][10][11]
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Objective: To identify and quantify volatile impurities such as residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To determine the definitive structure of the main component and any significant impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl3).
-
Experiments:
-
1H NMR: Provides information on the proton environment in the molecule.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to elucidate the complete structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are used to assemble the molecular structure.
Visualizing the Workflow and Decision Process
To aid in the selection and implementation of these techniques, the following diagrams illustrate a typical workflow for impurity characterization and a decision-making process for choosing the appropriate analytical method.
Caption: General workflow for the characterization of impurities.
Caption: Decision tree for selecting an analytical technique.
References
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. 487-51-4|this compound|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. Mthis compound | C9H12O3 | CID 11019249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR [m.chemicalbook.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Researcher's Guide to Cross-Referencing NMR Data for Hagemann's Ester with Literature Values
For researchers, scientists, and drug development professionals, accurate structural elucidation of synthetic intermediates is paramount. Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate), a versatile building block in organic synthesis, is frequently characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of its NMR data with literature values, outlines a detailed experimental protocol for data acquisition, and explores alternative analytical techniques.
Comparative Analysis of NMR Data
Accurate cross-referencing of experimentally obtained NMR data with established literature values is a critical step in confirming the identity and purity of Hagemann's ester. Below is a summary of reported ¹H and ¹³C NMR chemical shifts.
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||
| Assignment | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |
| -CH₃ (on ring) | ~1.95 (s) | C=O (ester) | ~173 |
| -CH₂- (ring) | ~2.40 (m) | C=O (ketone) | ~198 |
| -CH- (ring) | ~3.40 (t) | C=C (quaternary) | ~155 |
| =CH- (ring) | ~5.90 (s) | C=C (tertiary) | ~125 |
| -O-CH₂- (ethyl) | ~4.15 (q) | -CH- (ring) | ~55 |
| -CH₃ (ethyl) | ~1.25 (t) | -CH₂- (ring) | ~35 |
| -O-CH₂- (ethyl) | ~61 | ||
| -CH₃ (on ring) | ~22 | ||
| -CH₃ (ethyl) | ~14 |
Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal standard. The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.
Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural determination, other analytical methods can provide complementary information for the comprehensive characterization of Hagemann's ester.
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing purity.[1] | High sensitivity and excellent for separating volatile compounds. | Not suitable for thermally unstable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and can be used for quantification. | High precision and reproducibility. | May require method development for optimal separation. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the ester and ketone carbonyl groups and the C=C double bond.[2][3][4] | Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Hagemann's ester is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified Hagemann's ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Ensure the solution is homogeneous and free of any solid particles.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for the cross-referencing process, from sample preparation to data analysis and comparison with literature values.
Caption: Workflow for cross-referencing experimental NMR data with literature values.
References
Safety Operating Guide
Safe Disposal of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a flammable liquid and vapor and may cause irritation.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Flame retardant antistatic protective clothing. | |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Ensure the storage area is designated for hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and transportation. The final disposal will likely involve incineration at a permitted facility.[1]
-
III. Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
-
Contain the Spill:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials such as sawdust.
-
-
Collect and Dispose:
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Decontaminate:
-
Thoroughly decontaminate any equipment or surfaces that came into contact with the chemical.
-
Contaminated clothing should be removed and laundered before reuse.[2]
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
V. Regulatory Considerations
While specific waste codes may vary by jurisdiction, unused this compound may be classified under generic hazardous waste codes for flammable liquids if it meets the characteristic of ignitability. It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
This guide provides immediate safety, operational, and disposal information for laboratory personnel working with Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS: 487-51-4). The following procedures are designed to ensure the safe handling of this chemical and to provide clear, step-by-step guidance for routine use and emergency situations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molar Mass | 182.22 g/mol |
| Appearance | Colorless to Yellow clear liquid |
| Density | 1.078 g/mL at 25 °C[1] |
| Boiling Point | 268-272 °C[1] |
| Flash Point | >230°F (>110°C)[1] |
| Storage Temperature | 2-8°C in a refrigerator[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if inhaled, ingested, or comes into contact with skin, and may cause sensitization by inhalation and skin contact[1].
| Hazard | Recommended PPE |
| Inhalation | Use in a well-ventilated area, preferably in a chemical fume hood. |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile or neoprene). Wear a lab coat or other protective clothing. |
| Eye Contact | Safety goggles with side shields or a face shield. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. |
Standard Operating Procedure for Handling
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary materials, including the chemical, glassware, and required solvents.
-
Put on the appropriate Personal Protective Equipment (PPE) as outlined above.
2. Handling:
-
Conduct all work within the chemical fume hood.
-
Avoid direct contact with the chemical. Use appropriate tools for transfer.
-
Keep the container tightly closed when not in use.
3. Post-Handling:
-
Clean the work area thoroughly.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water.
Emergency Procedures: Chemical Spill
1. Immediate Response:
-
Alert others in the immediate vicinity.
-
If the spill is large or involves a fire, evacuate the area and call for emergency response.
2. Containment and Cleanup (for small spills):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
3. Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent.
-
Properly dispose of all contaminated materials, including cleaning supplies and PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect in a clearly labeled, sealed, and compatible container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including PPE, absorbent materials, and cleaning supplies, must also be disposed of as hazardous waste.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[3]. Do not discharge to sewer systems[3]. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
